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  • Product: 2-amino-N-methyl-5-morpholinobenzamide
  • CAS: 1025487-75-5

Core Science & Biosynthesis

Foundational

Physicochemical and Synthetic Profiling of 2-Amino-N-methyl-5-morpholinobenzamide: A Critical Scaffold in Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and molecular imaging, the rational design of kinase inhibitors relies heavily on versatile, precisely functionalized chemical building blocks. 2-Amino-N-methyl-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and molecular imaging, the rational design of kinase inhibitors relies heavily on versatile, precisely functionalized chemical building blocks. 2-Amino-N-methyl-5-morpholinobenzamide (CAS: 1025487-75-5) has emerged as a highly privileged intermediate, particularly in the synthesis of Focal Adhesion Kinase (FAK) inhibitors and F-18 labeled tumor radiotracers .

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive technical evaluation of this compound. This guide synthesizes its physicochemical properties, mechanistic synthetic pathways, and downstream applications in cross-coupling methodologies, ensuring that researchers can reliably integrate this scaffold into their drug discovery pipelines.

Structural Identity & Physicochemical Properties

The utility of 2-amino-N-methyl-5-morpholinobenzamide stems from its tripartite structural design, which balances reactivity with favorable pharmacokinetic properties:

  • The Aniline Core (2-Amino Group): Acts as a potent nucleophile, serving as the primary anchor for Buchwald-Hartwig aminations or Nucleophilic Aromatic Substitution (SNAr) reactions with halogenated pyrimidines.

  • The Morpholine Ring: Strategically positioned to enhance aqueous solubility, modulate the overall partition coefficient (LogP), and project into solvent-exposed regions of the kinase binding pocket to improve binding kinetics.

  • The N-Methylbenzamide Moiety: Functions as a critical hydrogen bond donor/acceptor pair, frequently forming essential interactions with the hinge region of target kinases.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for formulation and computational docking studies.

PropertyValue
CAS Registry Number 1025487-75-5
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
SMILES String O=C(NC)C1=CC(N2CCOCC2)=CC=C1N
Hydrogen Bond Donors 2 (Aniline -NH₂, Amide -NH)
Hydrogen Bond Acceptors 4 (Morpholine O/N, Amide O, Aniline N)
Topological Polar Surface Area (TPSA) ~61.4 Ų
Physical State Solid (typically brown/tan powder)

Experimental Workflows: Synthesis & Validation

The preparation of 2-amino-N-methyl-5-morpholinobenzamide requires a robust, two-step sequence starting from 5-fluoro-N-methyl-2-nitrobenzamide. The protocols below are designed as self-validating systems to ensure high fidelity and yield.

Protocol A: SNAr Installation of the Morpholine Ring

Mechanistic Causality: The fluorine atom is highly activated toward nucleophilic attack due to the strongly electron-withdrawing ortho-nitro group. Potassium carbonate is selected as a non-nucleophilic base to scavenge the HF byproduct without competing with morpholine, driving the equilibrium toward the product.

  • Reaction Setup: Dissolve 5-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) in anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by morpholine (1.1 eq).

  • Execution: Stir the heterogeneous mixture at 50 °C for 12–16 hours under an inert nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via TLC (EtOAc:Hexane 1:1) or LC-MS. The reaction is complete when the starting material peak is entirely consumed, replaced by a more polar, yellow intermediate (N-methyl-5-morpholino-2-nitrobenzamide).

  • Workup: Pour the mixture into ice-cold distilled water. Filter the resulting yellow precipitate under vacuum, wash with water (3 × 50 mL), and dry naturally.

Protocol B: Catalytic Reduction to the Aniline

Mechanistic Causality: Catalytic hydrogenation is employed to cleanly reduce the nitro group to an amine without cleaving the morpholine ring or hydrolyzing the benzamide.

  • Reaction Setup: Dissolve the intermediate from Protocol A in methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a steady stream of nitrogen to prevent auto-ignition.

  • Execution: Purge the reaction flask with nitrogen, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Check: The reaction mixture will transition from bright yellow to a pale/brownish hue. LC-MS analysis must confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two hydrogen atoms), yielding an m/z of 236.1[M+H]⁺.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product as a brown solid.

Application in Drug Discovery: FAK Inhibitor Development

Once synthesized, 2-amino-N-methyl-5-morpholinobenzamide is primarily utilized to construct the core of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase overexpressed in numerous solid tumors, driving cell migration, survival, and metastasis.

To couple this scaffold to a pyrimidine core (e.g., 5-bromo-2,4-dichloropyrimidine), researchers rely on Palladium-catalyzed Buchwald-Hartwig aminations or acid-catalyzed SNAr reactions. The resulting molecules, such as the radiotracers [18F]7a and [18F]7c, exhibit sub-10 nM IC₅₀ values against FAK, effectively shutting down the downstream signaling cascades that promote tumor proliferation .

FAK_Signaling ECM Extracellular Matrix Integrin Integrin Receptors ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Phosphorylation PI3K PI3K / AKT Pathway FAK->PI3K MAPK Ras / MAPK Pathway FAK->MAPK Src->FAK Full Activation Tumor Tumor Proliferation & Migration PI3K->Tumor MAPK->Tumor Inhibitor FAK Inhibitor (e.g., Compound 7c) Inhibitor->FAK Blocks Kinase Domain

Diagram: FAK signaling pathway and the targeted intervention by FAK inhibitors.

Analytical Characterization Standards

To ensure the structural integrity and purity of 2-amino-N-methyl-5-morpholinobenzamide prior to downstream cross-coupling, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The compound readily ionizes in positive electrospray ionization due to the basic morpholine and aniline nitrogens. The extracted ion chromatogram (EIC) should yield a dominant[M+H]⁺ peak at m/z 236.1.

  • ¹H NMR (600 MHz, Chloroform-d or DMSO-d₆):

    • Morpholine Protons: Distinct triplets at ~3.85 ppm (4H, -CH₂-O-CH₂-) and ~3.01 ppm (4H, -CH₂-N-CH₂-).

    • N-Methyl Protons: A sharp doublet at ~2.96 ppm (3H, coupling with the adjacent amide NH).

    • Aromatic Protons: An ABX spin system typically observed between 6.60–7.00 ppm, corresponding to the 1,2,4-trisubstituted benzene ring.

    • Aniline NH₂: A broad singlet around 6.15 ppm (integrating to 2H), which will disappear upon D₂O exchange.

References

  • Title: Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers Source: Molecules (MDPI) URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL: [Link]

Exploratory

2-amino-N-methyl-5-morpholinobenzamide mechanism of action

An In-Depth Technical Guide to the Pharmacological Mechanism and Application of 2-Amino-N-methyl-5-morpholinobenzamide in Kinase Inhibition Executive Summary As a Senior Application Scientist in targeted oncology, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Mechanism and Application of 2-Amino-N-methyl-5-morpholinobenzamide in Kinase Inhibition

Executive Summary

As a Senior Application Scientist in targeted oncology, I frequently evaluate novel pharmacophores that drive the next generation of precision therapeutics. 2-amino-N-methyl-5-morpholinobenzamide is not a standalone therapeutic agent; rather, it is a highly optimized, critical building block (pharmacophore) used in the rational design of ATP-competitive Focal Adhesion Kinase (FAK) inhibitors. When integrated into a diaminopyrimidine or diaminopyridine core, this moiety dictates the molecule's binding affinity, kinase selectivity, and pharmacokinetic profile.

This whitepaper deconstructs the structural pharmacology, binding causality, and experimental validation of this specific motif, providing a self-validating framework for drug development professionals engineering novel FAK inhibitors or radiotracers.

Structural Pharmacology & Binding Mechanism

Focal Adhesion Kinase (FAK/PTK2) is a non-receptor tyrosine kinase that acts as a central hub for integrin-mediated signaling, driving tumor cell migration, invasion, and survival. The challenge in FAK inhibitor design is achieving selectivity over highly homologous kinases like Pyk2 and Src. The integration of the 2-amino-N-methyl-5-morpholinobenzamide motif solves this through three distinct spatial interactions [1, 3]:

A. The Hinge Region Anchor (Cys502)

When this motif is coupled to a pyrimidine core (forming a 2,4-diaminopyrimidine scaffold), the 2-amino group of the benzamide acts as a hydrogen bond donor, while the adjacent pyrimidine nitrogen acts as a hydrogen bond acceptor. This creates a highly stable bidentate hydrogen bond with the backbone amide and carbonyl of Cys502 in the FAK hinge region. This interaction is the primary anchor for ATP-competitive inhibition.

B. DFG Motif Stabilization (Asp564)

The N-methylbenzamide group extends deeply into the activation loop. The amide carbonyl is strategically positioned to form a critical hydrogen bond with Asp564 of the DFG (Asp-Phe-Gly) motif. FAK possesses a unique short helical conformation in its DFG sequence. By binding to Asp564, the N-methylbenzamide group locks FAK into an inactive helical conformation, which is the primary driver of the inhibitor's high selectivity for FAK over other kinases [3].

C. Solvent Channel & Pharmacokinetics (Morpholine Ring)

The morpholine ring at the 5-position is directed outward toward the solvent-accessible region of the kinase domain. Morpholine is a classic medicinal chemistry bioisostere. Its inclusion is causal: it drastically improves aqueous solubility, metabolic stability, and oral bioavailability without introducing steric clashes within the ATP-binding pocket [1].

FAK_Signaling Integrin Integrin Activation (ECM Binding) FAK FAK (PTK2) Autophosphorylation (Y397) Integrin->FAK Activates Src Src Kinase Complex FAK->Src Recruits PI3K PI3K / Akt Pathway Src->PI3K MAPK RAS / MEK / ERK Pathway Src->MAPK Survival Cell Survival & Proliferation PI3K->Survival Migration Cell Migration & Invasion MAPK->Migration Inhibitor Diaminopyrimidine Inhibitor (with 2-amino-N-methyl- 5-morpholinobenzamide) Inhibitor->FAK ATP-Competitive Inhibition (Cys502 & Asp564)

Fig 1. FAK signaling pathway and the targeted intervention by diaminopyrimidine inhibitors.

Chemical Synthesis and Integration Workflow

To utilize this pharmacophore, it must be synthesized with high purity before coupling to a kinase hinge-binding core. The following step-by-step methodology ensures a high-yield, self-validating synthesis [1, 2].

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Introduce the morpholine ring to the benzamide core.

  • Protocol: To a stirring mixture of 5-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous acetonitrile, add morpholine (1.1 eq). Heat the reaction to 50 °C overnight.

  • Causality & Validation: The fluorine atom is highly activated by the strongly electron-withdrawing ortho-nitro group, making it susceptible to SNAr. K₂CO₃ is chosen as a mild base to scavenge the generated HF without hydrolyzing the sensitive benzamide group. Reaction completion is validated via LC-MS (monitoring the disappearance of the fluorinated starting material).

  • Workup: Pour into ice water, filter the precipitate, and wash with distilled water to yield N-methyl-5-morpholino-2-nitrobenzamide.

Step 2: Nitro Reduction
  • Objective: Reduce the nitro group to an amine to prepare for pyrimidine coupling.

  • Protocol: Dissolve N-methyl-5-morpholino-2-nitrobenzamide in ethanol. Add 10% Pd/C (20 wt %) under an argon atmosphere. Purge with hydrogen gas (balloon) and stir at room temperature for 12 hours.

  • Causality & Validation: Catalytic hydrogenation cleanly reduces the nitro group without affecting the morpholine ring or the amide. The resulting 2-amino group is the critical nucleophile required for the subsequent kinase-core coupling. Filter through Celite to remove the palladium catalyst. The product is 2-amino-N-methyl-5-morpholinobenzamide .

Step 3: Pyrimidine Coupling
  • Protocol: React the synthesized intermediate with a halogenated pyrimidine core (e.g., 5-bromo-2,4-dichloropyrimidine) using p-Toluenesulfonic acid (TsOH) as a catalyst in 1,4-dioxane at 80 °C for 48 hours. Purify via silica gel chromatography [1].

Synthesis_Workflow Step1 5-fluoro-N-methyl- 2-nitrobenzamide Step2 SNAr Reaction (+ Morpholine) Step1->Step2 Step3 N-methyl-5-morpholino- 2-nitrobenzamide Step2->Step3 Step4 Nitro Reduction (Pd/C, H2) Step3->Step4 Step5 2-amino-N-methyl- 5-morpholinobenzamide Step4->Step5 Step6 Pyrimidine Coupling (TsOH catalyst) Step5->Step6 Step7 Active FAK Inhibitor Step6->Step7

Fig 2. Chemical synthesis workflow integrating the 2-amino-N-methyl-5-morpholinobenzamide motif.

In Vitro Validation: FAK Kinase Assay Protocol

To validate that the synthesized compound successfully inhibits FAK, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard colorimetric assays.

  • Causality: TR-FRET eliminates background auto-fluorescence common in small-molecule libraries, providing a highly trustworthy, self-validating readout.

  • Protocol:

    • Preparation: Incubate purified recombinant FAK kinase domain (amino acids 410–689) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Addition: Add the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) and a reference control (e.g., TAE-226 or Defactinib).

    • Reaction: Initiate the reaction by adding 10 µM ATP and a biotinylated poly-(Glu,Tyr) peptide substrate. Incubate for 60 minutes at room temperature.

    • Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Validation: Measure the FRET signal (emission ratio 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit. A valid assay must yield a Z'-factor > 0.6.

Quantitative Data Summary

The integration of the 2-amino-N-methyl-5-morpholinobenzamide motif consistently yields sub-nanomolar to low-nanomolar FAK inhibitors. The table below summarizes the quantitative impact of this pharmacophore compared to reference diaminopyrimidine FAK inhibitors.

Compound / DerivativeTargetIC₅₀ (nM)Key H-Bond InteractionsPrimary Function of Motif
Compound 7c (Radiotracer) [1]FAK1.27Cys502 (2.13 Å, 2.54 Å)Hinge binder + DFG stabilizer
Compound 7a [1]FAK5.59Cys502, Asp564Hinge binder + DFG stabilizer
TAE-226 (Reference) [3]FAK5.50Cys502, Asp564Reference diaminopyrimidine
PF-562271 (Reference)FAK1.50Cys502, Glu506Reference FAK inhibitor

Conclusion

The 2-amino-N-methyl-5-morpholinobenzamide moiety is a masterclass in rational drug design. By combining a bidentate hinge-binding interface (when coupled to a pyrimidine), a DFG-motif stabilizing amide, and a solubility-enhancing morpholine ring, it provides a robust structural foundation for FAK inhibitors. Understanding the strict causality behind each of these functional groups allows researchers to further iterate on this scaffold for novel oncological and diagnostic applications.

References

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules (via PMC / NIH). URL:[Link] [1]

  • Inhibitors of focal adhesion kinase (US8501763B2).
  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. European Journal of Medicinal Chemistry (via PMC / NIH). URL:[Link][1]

Sources

Foundational

2-amino-N-methyl-5-morpholinobenzamide (CAS 1025487-75-5): A Privileged Scaffold in Focal Adhesion Kinase (FAK) Inhibitor Design

Executive Summary In the landscape of targeted oncology and molecular imaging, the rational design of kinase inhibitors relies heavily on privileged molecular scaffolds. 2-amino-N-methyl-5-morpholinobenzamide (CAS 102548...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and molecular imaging, the rational design of kinase inhibitors relies heavily on privileged molecular scaffolds. 2-amino-N-methyl-5-morpholinobenzamide (CAS 1025487-75-5) has emerged as a critical building block in the synthesis of highly potent, pyrimidine- and pyridine-based Focal Adhesion Kinase (FAK) inhibitors[1]. By providing a pre-organized hydrogen-bonding network and a solubilizing moiety, this intermediate acts as the foundational "right-side" pharmacophore for drugs targeting the FAK ATP-binding pocket. This whitepaper details the structural rationale, synthetic methodologies, and mechanistic applications of this compound for researchers and drug development professionals.

Structural Rationale & Physicochemical Profiling

The architectural design of CAS 1025487-75-5 is not arbitrary; every functional group serves a distinct physicochemical and biological purpose when integrated into a final kinase inhibitor[2]:

  • N-methyl benzamide moiety: This group is the primary anchor for kinase affinity. In the ATP-binding pocket of FAK, the amide acts as a crucial hydrogen bond donor-acceptor pair. Specifically, it interacts with the kinase hinge region (e.g., Cys502), mimicking the binding of the adenine ring of ATP. The N-methyl substitution restricts rotational degrees of freedom, locking the molecule into an active conformation while improving membrane permeability compared to a primary amide.

  • Morpholine ring: Positioned at the 5-position, the morpholine ring projects outward into the solvent-exposed region of the kinase binding site. As a classic bioisostere, its oxygen atom provides hydrogen bond accepting capabilities with surrounding water molecules, dramatically improving the aqueous solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the highly lipophilic inhibitor core.

  • Aniline (ortho-amino) group: This is the reactive handle. The primary amine serves as a potent nucleophile, allowing for efficient cross-coupling with electrophilic pyrimidine or pyridine cores to assemble the final diarylamine structure.

Synthetic Workflows & Protocols

As a Senior Application Scientist, it is imperative to understand not just how to synthesize these molecules, but why specific reagents are chosen. The protocols below outline the synthesis of CAS 1025487-75-5 and its downstream application, designed as self-validating systems[1][2].

Protocol A: Synthesis of 2-amino-N-methyl-5-morpholinobenzamide

Causality & Rationale: The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr). The fluorine atom on the starting material is highly activated by the strongly electron-withdrawing ortho-nitro group, making it an excellent leaving group. Potassium carbonate (K2CO3) is utilized as a mild base to scavenge the generated hydrofluoric acid (HF), preventing the protonation of the morpholine nucleophile, which would otherwise stall the reaction.

Step-by-Step Methodology:

  • SNAr Reaction: To a stirring mixture of 5-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) and K2CO3 (2.0 eq) in anhydrous acetonitrile (20 mL/g), add morpholine (1.1 eq) dropwise.

  • Incubation: Heat the reaction mixture to 50 °C and stir overnight. The mild temperature is sufficient due to the highly activated nature of the fluorinated ring.

  • Intermediate Workup: Pour the mixture into ice water. Filter the resulting precipitate under vacuum, wash with distilled water (3x), and dry to obtain N-methyl-5-morpholino-2-nitrobenzamide.

    • Validation Check: LC-MS should confirm the disappearance of the starting material and the presence of the nitro intermediate (m/z ~266 [M+H]+).

  • Nitro Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Purification: Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure to yield the target CAS 1025487-75-5 as a solid.

    • Validation Check: TLC (DCM:MeOH 10:1) should show a single spot. Ninhydrin stain will turn deep purple, confirming the presence of the primary aniline.

Protocol B: Assembly of the FAK Inhibitor Core

Causality & Rationale: Coupling the synthesized aniline to a pyrimidine core requires overcoming the weak nucleophilicity of the aniline. By adding a catalytic amount of p-Toluenesulfonic acid (p-TsOH), the pyrimidine nitrogen is protonated. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine, accelerating the nucleophilic attack at the 2- or 4-position.

Step-by-Step Methodology:

  • Reagent Mixing: In a sealed tube, dissolve the functionalized pyrimidine core (1.0 eq), 2-amino-N-methyl-5-morpholinobenzamide (1.2 eq), and p-TsOH (0.1 eq) in 1,4-dioxane.

  • Coupling: Heat the solution to 80 °C and stir for 48 hours.

  • Purification: Quench with saturated NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify via flash silica gel chromatography (DCM/MeOH gradient).

    • Validation Check: A successful coupling is indicated by a new, highly fluorescent spot under 254 nm UV light, corresponding to the extended conjugated diarylamine system of the final inhibitor.

Synthesis A 5-fluoro-N-methyl -2-nitrobenzamide C N-methyl-5-morpholino -2-nitrobenzamide A->C SNAr B Morpholine, K2CO3 MeCN, 50°C B->C E 2-amino-N-methyl -5-morpholinobenzamide (CAS 1025487-75-5) C->E Nitro Reduction D Reduction (e.g., Pd/C, H2) D->E G Target FAK Inhibitor (e.g., Radiotracer Precursor) E->G Cross-Coupling F Pyrimidine/Pyridine Core p-TsOH, 1,4-Dioxane, 80°C F->G

Synthetic workflow and downstream application of CAS 1025487-75-5.

Mechanistic Pathway: Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is highly overexpressed in solid tumors. It acts as a critical node in the tumor microenvironment, translating extracellular matrix (ECM) signals from integrins into intracellular responses[3].

When integrins bind to the ECM, FAK clusters at focal adhesions and undergoes auto-phosphorylation at Tyr397. This creates a high-affinity binding site for Src kinase, triggering downstream PI3K/AKT and MAPK/ERK signaling cascades that drive tumor cell migration, proliferation, and survival. Inhibitors synthesized from CAS 1025487-75-5 act as Type I, ATP-competitive inhibitors. By occupying the ATP pocket, they prevent the initial auto-phosphorylation of Tyr397, effectively shutting down the entire downstream oncogenic signaling cascade[4][5].

FAK_Pathway Integrin Integrin Activation (ECM Binding) FAK Focal Adhesion Kinase (FAK) Auto-phosphorylation (Tyr397) Integrin->FAK Clusters & Activates Src Src Kinase Complex Recruitment FAK->Src Recruits Downstream PI3K/AKT & MAPK/ERK Signaling Cascades Src->Downstream Phosphorylation Outcome Tumor Cell Migration, Proliferation & Survival Downstream->Outcome Gene Transcription Inhibitor Pyrimidine-Benzamide FAK Inhibitor Inhibitor->FAK ATP-competitive Inhibition

Mechanism of action for FAK inhibitors derived from CAS 1025487-75-5.

Quantitative Data & Structure-Activity Relationships (SAR)

Recent advancements have utilized CAS 1025487-75-5 to develop highly potent FAK inhibitors, some of which have been successfully radiolabeled with Fluorine-18 for use as Positron Emission Tomography (PET) tumor radiotracers[4]. The table below summarizes the physicochemical properties and biological efficacy of the core building block and its notable derivatives.

Compound / DerivativeRole in SynthesisMolecular Weight ( g/mol )FAK IC50 (nM)Key Characteristic / Application
CAS 1025487-75-5 Key Building Block235.28N/AHigh nucleophilicity; optimal hinge-binding motif.
Compound 7a Final FAK Inhibitor833.105.59F-18 radiolabeling precursor; high tumor uptake[5].
Compound 7c Final FAK Inhibitor~850.001.27Equivalent potency to clinical candidate VS-6063; optimal H-bonding[5].
VS-6063 (Defactinib) Clinical Reference510.451.26Standard reference compound for FAK inhibition assays[5].

Data derived from recent radiotracer development studies utilizing the 1025487-75-5 scaffold[4][5].

References

  • Yang, H., Li, Y., Liang, H., Cui, C., Gan, L., & Zhang, H. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules, 29(6), 1224.[Link]

  • Gray-Schopfer, V. C., et al. (2013). Inhibitors of focal adhesion kinase. US Patent 8,501,763 B2.

Sources

Exploratory

Structure-Activity Relationship (SAR) of 2-Amino-N-methyl-5-morpholinobenzamide in Focal Adhesion Kinase (FAK) Inhibitors

Executive Summary In the landscape of targeted oncology, Focal Adhesion Kinase (FAK) has emerged as a critical node in tumor survival, angiogenesis, and metastasis[1]. As a non-receptor tyrosine kinase overexpressed in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, Focal Adhesion Kinase (FAK) has emerged as a critical node in tumor survival, angiogenesis, and metastasis[1]. As a non-receptor tyrosine kinase overexpressed in a multitude of solid tumors, FAK integrates signals from integrins and growth factor receptors to drive malignant progression.

Developing highly selective, ATP-competitive FAK inhibitors requires precise architectural control over the pharmacophore. As a Senior Application Scientist overseeing hit-to-lead optimizations, I have consistently observed that the compound 2-amino-N-methyl-5-morpholinobenzamide (CAS: 1025487-75-5) acts as a highly privileged building block. When coupled to a pyrimidine scaffold, this intermediate provides the perfect balance of hinge-binding affinity, solvent-pocket occupation, and physicochemical stability required for clinical-grade kinase inhibitors[2]. This whitepaper deconstructs the structural causality, synthesis protocols, and biological evaluation of this vital pharmacophore.

Mechanistic Rationale: Targeting FAK

FAK acts as a signal transducer for integrins, normally activated by binding to the extracellular matrix (ECM). Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for Src family kinases. This complex subsequently activates downstream survival and migration pathways, including PI3K/AKT and RAS/MAPK[1].

By incorporating the 2-amino-N-methyl-5-morpholinobenzamide moiety into a diaminopyrimidine core, researchers can design inhibitors that competitively block the ATP-binding pocket of FAK, effectively shutting down this signaling cascade.

FAK_Pathway Integrin Integrin Receptors FAK Focal Adhesion Kinase Integrin->FAK Activation Src Src Kinase FAK->Src Autophosphorylation Inhibitor 2-Amino-N-methyl-5- morpholinobenzamide Inhibitor->FAK ATP-competitive Inhibition PI3K PI3K / AKT Pathway Src->PI3K MAPK RAS / MAPK Pathway Src->MAPK Survival Tumor Survival PI3K->Survival Migration Metastasis MAPK->Migration

Figure 1: FAK signaling pathway and targeted blockade by diaminopyrimidine-based inhibitors.

Structure-Activity Relationship (SAR) Deep Dive

The efficacy of 2-amino-N-methyl-5-morpholinobenzamide lies in its tripartite structural logic. Every functional group serves a distinct, causal role in optimizing the thermodynamics of kinase binding[1][2].

  • The 2-Amino Group (Coupling Anchor): This primary amine is a highly reactive nucleophile used to construct the diaminopyrimidine core via Nucleophilic Aromatic Substitution (SNAr). Once incorporated, it forms part of the critical bidentate hydrogen-bonding network with the hinge region of the FAK ATP-binding pocket.

  • The N-Methylbenzamide Moiety (Position 1): The amide carbonyl and NH act as a localized hydrogen-bond acceptor/donor pair. The methyl group provides specific steric bulk that restricts rotation (lowering entropic penalty upon binding) and directs the amide to interact favorably with the DFG motif or point toward the solvent interface.

  • The Morpholine Ring (Position 5): Morpholine is a classic medicinal chemistry bioisostere. It significantly lowers the overall lipophilicity (logP) of the molecule, enhancing aqueous solubility. Structurally, the FAK binding pocket features a deep, solvent-exposed channel that can comfortably accommodate this six-membered heterocycle without steric clashing[1].

SAR_Logic Core 2-Amino Group Core_Desc Forms diaminopyrimidine core. Binds kinase hinge region. Core->Core_Desc Amide N-Methylbenzamide Amide_Desc H-bond donor/acceptor. Interacts with DFG motif. Amide->Amide_Desc Morpholine Morpholine Ring Morpholine_Desc Enhances aqueous solubility. Occupies solvent pocket. Morpholine->Morpholine_Desc Pharmacophore 2-Amino-N-methyl-5- morpholinobenzamide Pharmacophore->Core Pharmacophore->Amide Pharmacophore->Morpholine

Figure 2: SAR logic of the 2-amino-N-methyl-5-morpholinobenzamide pharmacophore.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility, the synthesis of this building block and its subsequent coupling must follow strict, self-validating chemical principles. The following protocols detail the optimal workflow[1].

Protocol A: Synthesis of 2-Amino-N-methyl-5-morpholinobenzamide

Objective: Construct the morpholine-substituted aniline precursor.

  • Step 1: SNAr Morpholine Addition

    • Procedure: To a stirring mixture of 5-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous acetonitrile, add morpholine (1.1 eq). Heat the reaction to 50 °C overnight.

    • Causality: Acetonitrile provides a polar aprotic environment that accelerates the SNAr reaction on the electron-deficient aromatic ring. K₂CO₃ is chosen as a mild base to scavenge the HF byproduct without risking the hydrolysis of the primary amide.

    • Validation: Pour the mixture into water. The product, N-methyl-5-morpholino-2-nitrobenzamide, precipitates as a distinct yellow solid. The vibrant yellow color confirms the retention of the nitro group.

  • Step 2: Catalytic Hydrogenation

    • Procedure: Dissolve the yellow solid in ethanol. Add 10% Pd/C (approx. 20 wt%) and stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

    • Causality: Pd/C hydrogenation is selected over harsh metal reductants (e.g., Fe/HCl) to prevent the morpholine nitrogen from coordinating with metal salts, which complicates purification.

    • Validation: The reaction is self-validating; the solution transitions from bright yellow to colorless/pale brown as the chromophoric nitro group is reduced to the amine. Filter through Celite to yield the target compound (Yield: ~82%)[1].

Protocol B: Assembly of the FAK Inhibitor Core

Objective: Couple the intermediate to a pyrimidine scaffold to form the active hinge-binding domain.

  • Step 1: Pyrimidine Coupling

    • Procedure: React 2-amino-N-methyl-5-morpholinobenzamide (1.0 eq) with 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DMF using K₂CO₃ (1.6 eq) at 50 °C overnight.

    • Causality: The more reactive 4-chloro position of the pyrimidine undergoes preferential substitution by the highly nucleophilic 2-amino group of our synthesized building block. DMF ensures complete solubility of both reagents.

    • Validation: Precipitation in water yields the coupled intermediate (e.g., 2-((5-bromo-2-chloropyrimidin-4-yl)amino)-N-methyl-5-morpholinobenzamide) as a yellow solid, ready for final diversification at the remaining 2-chloro position[1].

Quantitative Biological Evaluation

When this pharmacophore is integrated into a finalized diaminopyrimidine scaffold, the resulting compounds exhibit extraordinary potency against FAK. Recent advancements have even utilized this core to develop F-18 labeled radiotracers for early-stage tumor diagnosis via PET imaging[1].

The table below summarizes the structure-activity relationship data when the 2-chloro position of the pyrimidine core is diversified with various polyethylene glycol (PEG)-like chains (to enhance radiolabeling efficiency and pharmacokinetics).

CompoundPyrimidine C2 SubstitutionFAK IC₅₀ (nM)Radiochemical Yield (%)in vivo Tumor Uptake
3b (Intermediate) N/A (Uncoupled)> 10,000N/AN/A
Compound 7a 2-(2-(2-fluoroethoxy)ethoxy)5.5945.2 ± 3.1High (S-180 mice)
Compound 7c 2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)1.2738.6 ± 2.4Very High (S-180 mice)

Data Interpretation: The transition from the bare intermediate (3b) to the fully assembled diaminopyrimidine (7a, 7c) shifts the molecule from an inactive fragment to a single-digit nanomolar inhibitor. The extension of the PEG chain in 7c optimally fills the solvent-exposed channel, dropping the IC₅₀ to 1.27 nM[1].

Conclusion

The rational design of kinase inhibitors relies heavily on privileged scaffolds that predictably interact with highly conserved binding pockets. 2-amino-N-methyl-5-morpholinobenzamide fulfills this role impeccably for Focal Adhesion Kinase. By providing a reliable synthetic handle (the 2-amino group), a conformationally restrictive H-bond network (the N-methylbenzamide), and a solubility-enhancing solvent-channel occupant (the morpholine ring), it serves as a foundational blueprint for both next-generation FAK therapeutics and diagnostic radiotracers.

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-amino-N-methyl-5-morpholinobenzamide

Disclaimer: As of March 2026, comprehensive solubility and stability data for 2-amino-N-methyl-5-morpholinobenzamide are not extensively documented in publicly available scientific literature. This guide, therefore, pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of March 2026, comprehensive solubility and stability data for 2-amino-N-methyl-5-morpholinobenzamide are not extensively documented in publicly available scientific literature. This guide, therefore, presents a robust, proposed framework for the systematic evaluation of these critical physicochemical properties. The methodologies and illustrative data herein are grounded in established principles of pharmaceutical sciences, leveraging insights from analogous benzamide and morpholine-containing compounds to provide a scientifically rigorous template for researchers, scientists, and drug development professionals.

Introduction

2-amino-N-methyl-5-morpholinobenzamide is a substituted benzamide derivative featuring a morpholine moiety. Aromatic amides are a well-established class of compounds in medicinal chemistry, known for their relative stability. The solubility and stability of an active pharmaceutical ingredient (API) are paramount quality attributes that profoundly influence its bioavailability, manufacturability, and shelf-life. A thorough understanding of these parameters is a prerequisite for successful drug development, enabling rational formulation design and the establishment of appropriate storage conditions.

This technical guide provides a comprehensive roadmap for characterizing the solubility and stability of 2-amino-N-methyl-5-morpholinobenzamide. It details experimental protocols, explains the underlying scientific rationale, and offers a framework for data interpretation, empowering researchers to generate the critical data necessary for advancing their development programs.

Solubility Profile

The aqueous solubility of a drug substance is a critical determinant of its absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility is a common challenge in drug development. This section outlines a systematic approach to characterizing the solubility of 2-amino-N-methyl-5-morpholinobenzamide in various relevant media.

Predicted and Analogous Solubility Behavior

Benzamide derivatives often exhibit limited aqueous solubility, which can be influenced by the nature and position of substituents. The presence of the polar morpholine group in 2-amino-N-methyl-5-morpholinobenzamide may enhance aqueous solubility compared to simpler benzamides. However, the overall aromatic character of the molecule suggests that solubility in organic solvents is also likely to be significant. For instance, related compounds like 2-amino-N-(p-tolyl)benzamide have been noted to be recrystallized from benzene, indicating solubility in hot non-polar organic solvents.

Experimental Determination of Solubility

A multi-faceted approach is recommended to build a comprehensive solubility profile.

2.2.1. Equilibrium Solubility in Biorelevant Media

Understanding solubility in media that mimic physiological conditions is crucial for predicting in vivo performance.

Protocol 1: Equilibrium Solubility Measurement

  • Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).

  • Sample Preparation: Add an excess amount of 2-amino-N-methyl-5-morpholinobenzamide to each medium in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

Rationale: This method determines the thermodynamic equilibrium solubility, providing a fundamental measure of the compound's solubility in a given medium. The choice of pH values is guided by the physiological conditions of the gastrointestinal tract.

2.2.2. Solubility in Common Organic Solvents

Knowledge of solubility in organic solvents is essential for various aspects of drug development, including synthesis, purification, and formulation.

Protocol 2: Organic Solvent Solubility

  • Solvent Selection: Choose a range of solvents with varying polarities, such as methanol, ethanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Procedure: Follow the same procedure as outlined in Protocol 1, using the selected organic solvents instead of aqueous buffers.

Rationale: This data is valuable for identifying suitable solvents for stock solution preparation, analytical method development, and potential formulation approaches. For long-term storage of solutions, anhydrous aprotic solvents like DMSO are often preferred, with storage at low temperatures (-20°C or -80°C).

Illustrative Solubility Data Table

The following table presents a template for summarizing the experimentally determined solubility data.

Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
Simulated Gastric Fluid1.237[Experimental Value]
Acetate Buffer4.537[Experimental Value]
Simulated Intestinal Fluid6.837[Experimental Value]
Water~7.025[Experimental Value]
MethanolN/A25[Experimental Value]
EthanolN/A25[Experimental Value]
AcetonitrileN/A25[Experimental Value]
Dimethyl Sulfoxide (DMSO)N/A25[Experimental Value]
Visualizing the Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Biorelevant Media (pH 1.2, 4.5, 6.8) & Organic Solvents prep_sample Add Excess Compound to Vials prep_media->prep_sample equilibration Equilibrate with Agitation (25°C or 37°C, 24-48h) prep_sample->equilibration sampling Withdraw and Filter Aliquot equilibration->sampling hplc Quantify by HPLC-UV sampling->hplc data Determine Solubility (mg/mL) hplc->data

Caption: Workflow for Experimental Solubility Determination.

Stability Profile

Assessing the intrinsic stability of 2-amino-N-methyl-5-morpholinobenzamide is crucial for identifying potential degradation pathways and establishing a stability-indicating analytical method. Forced degradation studies are a key component of this evaluation.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those encountered during accelerated stability testing. The goal is to induce degradation to a level of approximately 5-20%, which allows for the identification of primary degradation products.

Protocol 3: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of 2-amino-N-methyl-5-morpholinobenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at similar time points. Neutralize samples with 0.1 M HCl prior to analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and collect samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24 hours. Also, subject a solution of the compound to thermal stress.

  • Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples and corresponding controls using a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

Rationale: These stress conditions mimic potential environmental exposures and manufacturing stresses, providing insights into the compound's degradation pathways. The morpholine ring, for instance, can be susceptible to cleavage under certain conditions.

Illustrative Stability Data Summary

The results of the forced degradation studies can be summarized in a table format.

Stress Condition Conditions Time (hours) % Assay of Parent Compound Degradation Products Observed (Retention Time)
Acid Hydrolysis0.1 M HCl, 60°C24[Experimental Value][List RTs of new peaks]
Base Hydrolysis0.1 M NaOH, 60°C24[Experimental Value][List RTs of new peaks]
Oxidation3% H₂O₂, RT24[Experimental Value][List RTs of new peaks]
Thermal (Solid)105°C24[Experimental Value][List RTs of new peaks]
Thermal (Solution)60°C24[Experimental Value][List RTs of new peaks]
Photolytic (Solid)ICH Q1B-[Experimental Value][List RTs of new peaks]
Photolytic (Solution)ICH Q1B-[Experimental Value][List RTs of new peaks]
Visualizing the Stability Testing Workflow

G cluster_stress Forced Degradation Conditions start Stock Solution of 2-amino-N-methyl-5-morpholinobenzamide acid Acid Hydrolysis (HCl, 60°C) start->acid base Base Hydrolysis (NaOH, 60°C) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC-PDA Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Determine Degradation Pathways analysis->results

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment.

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of benzamide derivatives.

Illustrative HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3) is a good starting point to ensure good peak shape for the basic amine compound.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of 2-amino-N-methyl-5-morpholinobenzamide. Aromatic amines often have a UV maximum in the 230-250 nm range.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range. The ability of the method to separate the parent compound from all potential degradation products is of utmost importance for stability studies.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-amino-N-methyl-5-morpholinobenzamide. By following the outlined experimental protocols and employing a validated, stability-indicating analytical method, researchers can generate the critical data required to support informed decision-making throughout the drug development process. The successful execution of these studies will elucidate the physicochemical properties of this molecule, paving the way for its potential advancement as a therapeutic agent.

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Benchchem.
  • Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate.
  • N-Methyl-3-(piperidin-4-YL)benzamide stability in different solvents. Benchchem.
  • Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database.
  • 2-Amino-N-methylbenzamide | C8H10N2O | CID 308072. PubChem.
  • Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. lookchem.
  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC.
  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE.
  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE SDS, 4943-85-5 Safety Data Sheets.
  • 1025487-75-5|2-Amino-N-methyl-5-morpholinobenzamide|BLD Pharm.
  • Analysis of 2-Aminobenzamide (AB) Labeled Glycans Using HPLC with Fluorescence Detection. Thermo Fisher Scientific.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • 2-Amino-N-methyl-5-morpholinobenzamide | 1025487-75-5. Sigma-Aldrich.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Exploratory

Biological targets of 2-amino-N-methyl-5-morpholinobenzamide

The Structural Biology and Target Landscape of 2-Amino-N-methyl-5-morpholinobenzamide in Kinase Drug Discovery Executive Summary In modern rational drug design, certain molecular fragments emerge not as standalone therap...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural Biology and Target Landscape of 2-Amino-N-methyl-5-morpholinobenzamide in Kinase Drug Discovery

Executive Summary

In modern rational drug design, certain molecular fragments emerge not as standalone therapeutics, but as "privileged pharmacophores"—highly versatile building blocks that dictate the binding affinity, selectivity, and pharmacokinetic profiles of final drug candidates. 2-Amino-N-methyl-5-morpholinobenzamide (CAS: 1025487-75-5) is one such critical intermediate[1]. While it does not possess potent biological activity in isolation, it serves as the foundational hinge-binding and solvent-exposed moiety in the synthesis of advanced ATP-competitive kinase inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the pharmacological utility of this compound. We will explore its primary biological targets—most notably Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) —analyze the structural causality behind its integration into drug scaffolds, and detail the self-validating experimental workflows required to evaluate the resulting kinase inhibitors.

Structural Rationale: Why This Pharmacophore?

The integration of 2-amino-N-methyl-5-morpholinobenzamide into a kinase inhibitor scaffold (such as a pyrimidine or quinazoline core) is driven by precise structural biology principles[2][3]:

  • The Primary Amine ( −NH2​ ): Acts as a highly effective nucleophilic handle. It facilitates Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling reactions with halogenated heterocycles, forming the core axis of the inhibitor[2].

  • The N-Methylbenzamide Motif: This is the critical hinge-binding region . In the ATP-binding pocket of kinases like FAK, the amide nitrogen and carbonyl oxygen form bidentate hydrogen bonds with the kinase backbone (e.g., Cys502 in FAK), anchoring the inhibitor within the active site[2].

  • The Morpholine Ring: Positioned to project outward from the ATP pocket into the solvent-exposed region. Morpholine is a classic solubilizing group; it significantly enhances the aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final molecule without creating steric clashes within the kinase domain[4].

Primary Biological Targets of Derived Inhibitors

A. Focal Adhesion Kinase (FAK / PTK2)

FAK is a non-receptor tyrosine kinase highly overexpressed in various solid tumors. It acts as a signaling hub at focal adhesions, integrating signals from integrins and growth factor receptors to drive cell migration, invasion, and survival[2]. Inhibitors utilizing the morpholinobenzamide moiety (such as derivatives of the clinical candidate Defactinib/VS-6063) exhibit low-nanomolar potency against FAK, making them prime candidates for anti-metastatic therapies and novel F-18 radiotracers for tumor imaging[2][4].

B. Epidermal Growth Factor Receptor (EGFR)

When coupled to a quinazoline core, the morpholinobenzamide fragment yields potent inhibitors of EGFR, particularly targeting mutant variants (e.g., L858R, del E746-A750) implicated in Non-Small Cell Lung Cancer (NSCLC)[3]. The morpholine group ensures the bulky quinazoline core remains systemically bioavailable.

C. Polo-like Kinases (PLK)

Derivatives have also been synthesized to target PLKs, which are critical regulators of the cell cycle and mitosis. Inhibition leads to mitotic arrest and apoptosis in rapidly dividing cancer cells[5].

FAK_Signaling Integrin Integrin Clustering (ECM Binding) FAK Focal Adhesion Kinase (FAK / PTK2) Integrin->FAK Autophosphorylation (Y397) Src Src Kinase FAK->Src Recruits & Activates Paxillin Paxillin / p130Cas FAK->Paxillin Cytoskeletal Remodeling PI3K PI3K / Akt Pathway FAK->PI3K Survival Signaling Src->FAK Phosphorylates (Y576/Y577) Migration Cell Migration & Invasion Paxillin->Migration Survival Cell Survival PI3K->Survival

Figure 1: Integrin-mediated FAK signaling pathway. FAK acts as the central hub driving tumor cell migration and survival.

Quantitative Data Benchmarking

The table below summarizes the target landscape and quantitative efficacy of inhibitor classes synthesized using 2-amino-N-methyl-5-morpholinobenzamide as a core building block.

Compound Class / CoreTarget KinaseRepresentative IC₅₀ RangePrimary IndicationRef
2,4-Diaminopyrimidines FAK (PTK2)1.27 nM – 1968 nMSolid Tumors, PET Radiotracers[2]
5-Substituted Pyridines FAK (PTK2)< 10 nMCancer Cell Migration[4]
Substituted Quinazolines EGFR (Mutant)< 1 μMNon-Small Cell Lung Cancer[3]
Pyrimido-diazepines PLK1< 50 nMCell Cycle Arrest / Oncology[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow stringent, self-validating protocols. Below are the optimized methodologies explaining the causality behind each experimental choice.

Protocol A: Synthesis of FAK Inhibitors via SN​Ar Coupling

Objective: Couple 2-amino-N-methyl-5-morpholinobenzamide to a 2-chloro-pyrimidine core.

  • Reaction Assembly: Dissolve the pyrimidine derivative (1.0 eq) and 2-amino-N-methyl-5-morpholinobenzamide (1.2 eq) in 1,4-dioxane.

  • Acid Catalysis (Causality): Add a catalytic amount of 4-Toluenesulfonic acid (p-TSA, 0.10 eq). Why? The primary aniline is only moderately nucleophilic. The acid protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the adjacent carbon and lowering the activation energy for the substitution[2].

  • Thermal Activation: Stir the mixture at 80 °C for 48 hours. The elevated temperature overcomes the steric hindrance generated by the bulky morpholine and benzamide groups.

  • Self-Validation (QC): Monitor via LC-MS. Once the starting material is consumed, purify via flash silica gel chromatography. The protocol is self-validating only if High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR confirm >95% purity, ensuring no unreacted aniline causes false positives in downstream biological assays.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: Quantify the IC₅₀ of the synthesized inhibitor against recombinant FAK.

  • Pre-Incubation (Causality): Incubate recombinant FAK protein with a serial dilution of the inhibitor for 30 minutes at room temperature. Why? ATP-competitive inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction starts, preventing artificially inflated IC₅₀ values[2].

  • Reaction Initiation: Add ATP (at the specific Km​ value for FAK) and a biotinylated peptide substrate. Setting ATP at Km​ balances assay sensitivity with physiological relevance.

  • Quench & Detection: Add EDTA to chelate Mg2+ , immediately halting the kinase reaction. Add Europium (Eu)-Cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated Streptavidin.

  • TR-FRET Measurement (Causality): Measure fluorescence after a time delay. Why Time-Resolved? Many small molecules (including morpholine derivatives) autofluoresce. A time delay allows short-lived background fluorescence to decay, measuring only the long-lived FRET signal from the Eu-Cryptate, ensuring an exceptional signal-to-noise ratio.

  • Self-Validation (QC): Calculate the Z'-factor using a positive control (e.g., VS-6063) and a no-enzyme negative control. The assay is only validated and accepted if Z′>0.5 .

HTRF_Workflow Incubation 1. Kinase + Inhibitor Pre-Incubation ATP_Substrate 2. Add ATP & Biotin-Substrate Incubation->ATP_Substrate Reaction 3. Kinase Reaction (Phosphorylation) ATP_Substrate->Reaction Detection 4. Add Eu-Cryptate Ab & XL665-Streptavidin Reaction->Detection FRET 5. TR-FRET Measurement Detection->FRET

Figure 2: Step-by-step workflow of the self-validating HTRF kinase assay.

Conclusion

2-Amino-N-methyl-5-morpholinobenzamide is not a therapeutic endpoint, but a highly optimized chemical tool. By providing a perfect balance of hinge-binding affinity via its benzamide core and solvent-exposed solubility via its morpholine ring, it enables the discovery of highly potent inhibitors targeting FAK, EGFR, and PLK. As oncology shifts toward precision medicine, radiotheranostics, and targeted protein degradation (PROTACs), this privileged pharmacophore will continue to serve as a foundational building block in the medicinal chemist's arsenal.

References

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Inhibitors of focal adhesion kinase (US8501763B2)
  • Substituted quinazolines for inhibiting kinase activity (US10653701B2)
  • Polo-like kinase inhibitors (EP2564850B1) Source: European Patent Office (EPO) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Screening of 2-amino-N-methyl-5-morpholinobenzamide Derivatives

Foreword: The Strategic Convergence of Privileged Scaffolds In the landscape of modern medicinal chemistry, the strategic assembly of "privileged scaffolds"—molecular frameworks that exhibit binding affinity to multiple...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic assembly of "privileged scaffolds"—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient drug discovery. The benzamide moiety represents one such scaffold, forming the core of numerous approved drugs with diverse therapeutic actions. Its versatility is further enhanced when combined with other pharmacologically significant groups. The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, enhancing properties like aqueous solubility, metabolic stability, and cell permeability.

This guide provides a comprehensive, technically-grounded exploration of the synthesis and subsequent biological screening of a specific class of compounds: 2-amino-N-methyl-5-morpholinobenzamide derivatives . We will move beyond a simple recitation of steps to dissect the underlying chemical logic and strategic considerations that inform the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutic agents.

Part 1: The Synthetic Blueprint: From Conception to Compound

The rational design of a synthetic route is paramount. Our approach prioritizes efficiency, modularity, and the use of robust, well-established chemical transformations. The target structure can be deconstructed via a retrosynthetic analysis, identifying the key bond formations and strategic intermediates.

Retrosynthetic Analysis and Strategic Planning

This leads to a practical and scalable forward synthesis, which we will detail below.

Experimental Protocol: A Two-Stage Synthesis

This synthesis is presented as a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of intermediates and the final product.

Stage 1: Synthesis of 2-amino-5-morpholinobenzoic acid (Intermediate 1)

This stage employs a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The choice of this reaction is based on its high functional group tolerance, generally good yields, and well-understood mechanism.

  • Materials:

    • 2-Amino-5-bromobenzoic acid

    • Morpholine

    • Palladium(II) acetate (Pd(OAc)₂)

    • (2-Dicyclohexylphosphino-2',4',6'-triisopropyl)biphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

    • Hydrochloric acid (1M HCl)

    • Ethyl acetate

    • Brine

  • Step-by-Step Methodology:

    • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromobenzoic acid (1.0 eq), sodium tert-butoxide (2.5 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.05 eq).

    • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by morpholine (1.2 eq).

    • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Workup: Upon completion, cool the mixture to room temperature. Carefully quench with water and acidify to pH ~5-6 with 1M HCl. The product will precipitate.

    • Purification: Filter the solid precipitate and wash with water and a small amount of cold ethyl acetate. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield Intermediate 1 as a solid.

    • Validation: The structure and purity of Intermediate 1 must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) before proceeding.

Stage 2: Synthesis of 2-amino-N-methyl-5-morpholinobenzamide (Target Compound)

This stage involves a standard amide bond formation. We will use the EDC/HOBt coupling system, which is widely used for its efficiency and for minimizing side reactions and racemization (if chiral centers were present).

  • Materials:

    • 2-amino-5-morpholinobenzoic acid (Intermediate 1 )

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

    • Hydroxybenzotriazole (HOBt)

    • Methylamine solution (e.g., 2.0 M in THF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

    • Saturated sodium bicarbonate solution (NaHCO₃)

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Coupling Agent Activation: Add EDC·HCl (1.5 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Amine Addition: Add DIPEA (3.0 eq) followed by the slow addition of methylamine solution (1.5 eq) at 0 °C.

    • Reaction Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

    • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the final 2-amino-N-methyl-5-morpholinobenzamide derivative.

    • Final Validation: Confirm the identity, purity, and structure of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Synthetic Workflow Diagram

// Nodes A [label="2-Amino-5-bromobenzoic Acid +\nMorpholine"]; B [label="Buchwald-Hartwig Amination\n(Pd(OAc)₂, XPhos, NaOtBu)"]; C [label="Intermediate 1:\n2-amino-5-morpholinobenzoic acid"]; D [label="Amide Coupling\n(EDC, HOBt, Methylamine)"]; E [label="Final Product:\n2-amino-N-methyl-5-morpholinobenzamide"]; F [label="Characterization & Purification\n(NMR, MS, Chromatography)", shape=ellipse, fillcolor="#FBBC05"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } ends Caption: High-level workflow for the synthesis of the target compound.

Part 2: Biological Screening: Identifying Bioactivity

With the target compounds synthesized and purified, the next critical phase is to assess their biological activity. The choice of assay is dictated by the therapeutic area of interest. For this guide, we will detail a common and robust phenotypic screen: an anti-proliferative assay using a cancer cell line. This type of screen is a powerful first step in identifying potential anti-cancer agents.

Screening Rationale and Assay Selection

Phenotypic screening assesses the effect of a compound on cellular behavior or function without a preconceived hypothesis about the specific molecular target. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1] It is a reliable, high-throughput method for initial screening.

Experimental Protocol: MTT Anti-Proliferative Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 breast cancer)

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well microplates

    • Synthesized benzamide derivatives (dissolved in DMSO to create stock solutions)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Positive control (e.g., Doxorubicin)

    • Microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Controls (Critical for Validation):

      • Vehicle Control: Treat cells with medium containing the same percentage of DMSO used for the test compounds. This measures 100% cell viability.

      • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is responsive.

      • Blank Control: Include wells with medium but no cells to provide a background reading.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Screening Workflow Diagram

// Nodes A [label="Seed Cells in\n96-Well Plate"]; B [label="Add Test Compounds\n& Controls (Vehicle, Positive)"]; C [label="Incubate\n(48-72 hours)"]; D [label="Add MTT Reagent"]; E [label="Incubate (3-4 hours)"]; F [label="Solubilize Formazan\nwith DMSO"]; G [label="Read Absorbance\n(570 nm)"]; H [label="Data Analysis:\nCalculate IC₅₀", shape=ellipse, fillcolor="#FBBC05"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } ends Caption: Standard workflow for an MTT-based cell viability screen.

Part 3: Data Interpretation and Future Directions

The ultimate goal of this workflow is to generate robust data that can guide further drug development efforts.

Data Presentation

The screening data should be organized systematically to facilitate analysis and comparison.

Compound IDR¹ GroupR² GroupIC₅₀ (µM) vs. MCF-7
BZ-M-01 -H-CH₃15.2
BZ-M-02 -H-CH₂CH₃25.8
BZ-P-01 -H (Piperidine)-CH₃33.1
Doxorubicin (Control)(Control)0.8

Table 1: Hypothetical screening data for a small set of synthesized analogs. The R¹ group indicates a change in the saturated heterocycle, while the R² group indicates a change on the amide nitrogen.

Structure-Activity Relationship (SAR) Insights

The data, even from a small set of compounds, can provide initial Structure-Activity Relationship (SAR) insights. SAR studies are fundamental to medicinal chemistry, helping to define the pharmacophore—the essential molecular features responsible for biological activity.[2][3]

From our hypothetical data:

  • Amide Substitution: Changing the N-methyl group (BZ-M-01) to an N-ethyl group (BZ-M-02) appears to decrease potency. This suggests that a smaller substituent may be preferred at this position.

  • Heterocycle Core: Replacing the morpholine ring (BZ-M-01) with a piperidine ring (BZ-P-01) also seems to reduce activity. This highlights the potential importance of the morpholine oxygen, which may be involved in a key hydrogen bond interaction with the biological target or contribute favorably to the compound's overall physicochemical properties.[2]

These initial observations form the basis for designing the next generation of analogs for synthesis and testing, with the goal of optimizing potency and other drug-like properties. Subsequent steps would involve target deconvolution studies to identify the specific molecular target, followed by lead optimization and in vivo efficacy studies.

References

  • The test of benzamide derivative neuroleptics using the technique of thin-layer chrom
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC, (2014-03-21).
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI, (2014-03-21).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors. PubMed, (2009-11-01).
  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed, (2006-05-01).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 2-amino-N-methyl-5-morpholinobenzamide as a Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of 2-Aminobenzamide-Based HDAC Inhibitors Histone deacetylases (HDACs) are a class of enzymes that play a crucial ro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 2-Aminobenzamide-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[3][4]

The 2-aminobenzamide scaffold represents a significant class of HDAC inhibitors, with some members demonstrating potent anti-cancer and anti-fibrotic activities.[4][5] These compounds typically feature a zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes, a linker unit, and a surface recognition "cap" group that interacts with residues at the rim of the active site.[1][4] This application note provides a comprehensive guide for the characterization of novel 2-aminobenzamide derivatives, using 2-amino-N-methyl-5-morpholinobenzamide as a representative compound, for its potential as an HDAC inhibitor.

Proposed Mechanism of Action

While the specific inhibitory profile of 2-amino-N-methyl-5-morpholinobenzamide is yet to be fully elucidated, its structural features suggest a mechanism of action consistent with other 2-aminobenzamide-based HDAC inhibitors. The primary amino group on the benzamide ring is predicted to coordinate with the zinc ion in the HDAC active site, thereby blocking the binding of the natural substrate. The morpholino group likely serves as the surface recognition moiety, potentially conferring selectivity for specific HDAC isoforms.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Inhibition by 2-amino-N-methyl-5-morpholinobenzamide HDAC HDAC Enzyme Zinc Zn2+ HDAC->Zinc coordinates Substrate Acetylated Lysine Substrate HDAC->Substrate deacetylates Substrate->HDAC binds to Substrate->Zinc interacts with HDAC_inhibited HDAC Enzyme Zinc_inhibited Zn2+ HDAC_inhibited->Zinc_inhibited coordinates Inhibitor 2-amino-N-methyl-5-morpholinobenzamide Inhibitor->Zinc_inhibited chelates

Caption: Proposed interaction of 2-amino-N-methyl-5-morpholinobenzamide with the HDAC active site.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 2-amino-N-methyl-5-morpholinobenzamide as an HDAC inhibitor.

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the direct inhibitory effect of the compound on recombinant HDAC enzymes.

Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue, is incubated with an HDAC enzyme. Deacetylation of the substrate by the HDAC enzyme allows for subsequent cleavage by a developer, which releases a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.)

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6]

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[2]

  • HDAC Developer[7]

  • Trichostatin A (TSA) as a positive control inhibitor[7]

  • 2-amino-N-methyl-5-morpholinobenzamide (test compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader with excitation at 340-360 nm and emission at 440-460 nm[8][9]

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of 2-amino-N-methyl-5-morpholinobenzamide in HDAC Assay Buffer. The final concentration in the assay will be 10-fold lower.

    • Prepare a working solution of the positive control inhibitor, Trichostatin A. A final concentration of 2.1 µM is often sufficient for complete inhibition.[10]

    • Dilute the recombinant HDAC enzyme in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare the HDAC substrate solution in HDAC Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells (no enzyme): Add HDAC Assay Buffer.

    • Negative control wells (vehicle control): Add diluted HDAC enzyme and DMSO (at the same final concentration as the test compound wells).

    • Positive control wells (max inhibition): Add diluted HDAC enzyme and the working solution of Trichostatin A.

    • Test compound wells: Add diluted HDAC enzyme and the serial dilutions of 2-amino-N-methyl-5-morpholinobenzamide.

  • Reaction Initiation:

    • Initiate the reaction by adding the HDAC substrate solution to all wells except the blank.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Development:

    • Stop the reaction by adding the HDAC Developer to all wells.[7] The developer often contains a strong HDAC inhibitor like TSA to halt the enzymatic reaction.[7]

    • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition:

    • Read the fluorescence on a plate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[9]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_HDAC_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of 2-amino-N-methyl-5-morpholinobenzamide C Add enzyme, inhibitor/controls to plate A->C B Prepare enzyme, substrate, and controls B->C D Initiate reaction with substrate C->D E Incubate at 37°C D->E F Stop reaction and add developer E->F G Read fluorescence (Ex: 340-360nm, Em: 440-460nm) F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for the in vitro HDAC inhibition assay.

Protocol 2: Cellular HDAC Activity Assay

This assay measures the ability of the compound to inhibit HDAC activity within intact cells.

Principle: A cell-permeable, fluorogenic HDAC substrate is added to cultured cells. Inside the cell, HDACs deacetylate the substrate. After cell lysis, a developer is added that specifically acts on the deacetylated substrate to produce a fluorescent signal.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, HCT116)[10][11]

  • Cell culture medium and supplements

  • 96-well clear-bottom black or white tissue culture plates

  • Cell-permeable HDAC substrate[9]

  • Lysis/Developer buffer[8]

  • Trichostatin A (positive control)

  • 2-amino-N-methyl-5-morpholinobenzamide (test compound)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.[8]

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 2-amino-N-methyl-5-morpholinobenzamide and Trichostatin A in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or controls.

    • Incubate for a desired period (e.g., 24-48 hours) to allow for cellular uptake and target engagement.[10]

  • HDAC Activity Measurement:

    • Remove the treatment medium and wash the cells with assay buffer.[10]

    • Add the cell-permeable HDAC substrate to each well and incubate at 37°C for 1-3 hours.[8]

  • Cell Lysis and Signal Development:

    • Add the Lysis/Developer buffer to each well. This buffer lyses the cells and contains the developer enzyme.[8]

    • Incubate for 15 minutes at 37°C.[8]

  • Data Acquisition:

    • Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[8]

  • Data Analysis:

    • Similar to the in vitro assay, calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the in vitro HDAC inhibition assays should be summarized in a table for easy comparison of the compound's potency against different HDAC isoforms.

HDAC IsoformIC50 (nM) of 2-amino-N-methyl-5-morpholinobenzamideIC50 (nM) of Trichostatin A (Control)
HDAC1Experimental ValueKnown Value
HDAC2Experimental ValueKnown Value
HDAC3Experimental ValueKnown Value
HDAC6Experimental ValueKnown Value
HDAC8Experimental ValueKnown Value

A lower IC50 value indicates greater potency. By comparing the IC50 values across different HDAC isoforms, the selectivity profile of 2-amino-N-methyl-5-morpholinobenzamide can be determined. A compound that shows significantly lower IC50 values for certain isoforms is considered selective.

Further Characterization

Following the initial determination of HDAC inhibitory activity, further studies are recommended to fully characterize the potential of 2-amino-N-methyl-5-morpholinobenzamide:

  • Western Blot Analysis: To confirm target engagement in cells, treat cells with the compound and probe for changes in the acetylation status of known HDAC substrates, such as histone H3 and α-tubulin.[5] An increase in acetylation would be indicative of HDAC inhibition.[3]

  • Cell Proliferation and Viability Assays: Evaluate the anti-proliferative effects of the compound on various cancer cell lines using assays such as MTT, MTS, or cell counting.

  • Cell Cycle Analysis: Determine if the compound induces cell cycle arrest using flow cytometry.[5]

  • Apoptosis Assays: Investigate whether the compound induces programmed cell death using methods like TUNEL assays or Annexin V staining.[5]

By following these application notes and protocols, researchers can systematically evaluate the potential of 2-amino-N-methyl-5-morpholinobenzamide and other novel 2-aminobenzamide derivatives as HDAC inhibitors for therapeutic development.

References

  • HDAC Cell-Based Activity Assay Kit - Cayman Chemical. (n.d.).
  • HDAC Cell-Based Activity Assay Kit. (n.d.).
  • HDAC Activity Assay Kit | 566328 - Merck Millipore. (n.d.).
  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. (2022, April 19).
  • HDAC Cell-Based Assay Kit - Bio-Techne. (n.d.).
  • Measuring Histone Deacetylase Inhibition in the Brain - PMC - NIH. (2019, June 7).
  • Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC - NIH. (n.d.).
  • HDAC1 Inhibitor Screening Assay Kit. (n.d.).
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (2014, October 15).
  • Histone deacetylation assay in vitro and in vivo - Bio-protocol. (n.d.).
  • Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. (2021, September 15).
  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed. (2010, June 1).
  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino gro... - ChEMBL. (n.d.).
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem. (n.d.).
  • Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia | PLOS One - Research journals. (2017, January 6).
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed. (2023, October 26).
  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - MDPI. (2025, April 16).

Sources

Application

Application Note: In Vitro Evaluation of 2-amino-N-methyl-5-morpholinobenzamide-Derived FAK Inhibitors in Cancer Cell Lines

Introduction & Scientific Rationale 2-amino-N-methyl-5-morpholinobenzamide (AMMB) is a highly specialized, critical pharmacophore and synthetic intermediate used in the development of next-generation Focal Adhesion Kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-amino-N-methyl-5-morpholinobenzamide (AMMB) is a highly specialized, critical pharmacophore and synthetic intermediate used in the development of next-generation Focal Adhesion Kinase (FAK) inhibitors, including novel F-18-labeled tumor radiotracers and defactinib analogs[1][2].

In oncology drug development, targeting FAK is a consolidated strategy because this non-receptor tyrosine kinase is overexpressed in numerous solid tumors and plays a pivotal role in tumor survival, angiogenesis, and metastasis[3][4]. Upon integrin clustering at the extracellular matrix (ECM), FAK is recruited to focal adhesions where it undergoes autophosphorylation at Tyrosine 397 (Y397)[5][6]. This creates a high-affinity binding site for Src family kinases, initiating downstream PI3K/AKT and MAPK/ERK signaling cascades[5][7].

Causality in Drug Design: The structural incorporation of the AMMB moiety into kinase inhibitors is highly deliberate. The morpholine ring significantly enhances aqueous solubility and optimizes the pharmacokinetic profile of the resulting drug. Simultaneously, the aminobenzamide core forms critical, highly specific hydrogen bonds within the ATP-binding pocket of the FAK kinase domain, competitively blocking ATP binding and preventing Y397 autophosphorylation[1][2][4].

This application note provides a comprehensive, self-validating experimental workflow for researchers synthesizing novel FAK inhibitors from AMMB and subsequently evaluating their efficacy in cancer cell lines.

FAK_Signaling Integrins Integrin Clustering (ECM Binding) FAK FAK Autophosphorylation (Tyr-397) Integrins->FAK Src Src Family Kinases (SH2 Domain Binding) FAK->Src PI3K PI3K / AKT Pathway Src->PI3K Grb2 Grb2 / MAPK Pathway Src->Grb2 Survival Cell Survival & Proliferation PI3K->Survival Migration Cell Migration & Invasion Grb2->Migration Inhibitor FAK Inhibitor (AMMB-derived) Inhibitor->FAK Blocks ATP Binding

Fig 1: FAK signaling pathway and targeted inhibition by AMMB-derived compounds.

Experimental Workflow & Quantitative Benchmarks

The transition from chemical synthesis to biological validation requires a tiered screening approach. Compounds derived from AMMB must first be screened for general cytotoxicity, followed by specific phenotypic assays (migration/invasion), and finally validated at the molecular level (target engagement via Western Blot).

Workflow Synthesis 1. Synthesis AMMB Precursor -> FAKi Viability 2. Viability (MTT) Determine IC50 Synthesis->Viability Migration 3. Migration/Invasion Scratch & Transwell Viability->Migration Western 4. Mechanism (WB) Assess p-FAK (Y397) Migration->Western

Fig 2: In vitro evaluation workflow for novel AMMB-derived FAK inhibitors.

Quantitative Data Summary

The following table summarizes expected baseline metrics for potent FAK inhibitors (such as PF-562271 or novel AMMB derivatives) across standard assays to help benchmark newly synthesized compounds[4][5][8][9].

Assay TypeTarget / MetricExpected IC50 / Effect RangeBiological Significance
In Vitro Kinase FAK Autophosphorylation1.5 nM – 50 nMDirect measurement of ATP-competitive binding affinity.
Cell Viability (MTT) Cancer Cell Lines (e.g., MDA-MB-231)0.5 µM – 5.0 µMDetermines the therapeutic window and baseline cytotoxicity.
Wound Healing Cell Migration>50% inhibition at 1 µMAssesses disruption of focal adhesion turnover.
Western Blot p-FAK (Y397) ExpressionNear-complete ablation at 0.1 µMConfirms intracellular target engagement and mechanism of action.

Detailed Experimental Protocols

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Purpose: To establish the baseline cytotoxicity and calculate the half-maximal inhibitory concentration (IC50) of the synthesized AMMB-derived FAK inhibitor[5][9]. Self-Validating Controls: DMSO (Vehicle/Negative Control) to account for solvent toxicity; Doxorubicin (Positive Control) to validate assay sensitivity to cell death[9].

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MDA-MB-231 or HEL cells) and seed at a density of 5,000–10,000 cells/well in a 96-well plate using 100 µL of complete growth medium (10% FBS)[5][7][9]. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare a serial dilution of the AMMB-derived inhibitor in DMSO. Dilute into culture media to achieve final concentrations ranging from 0.01 µM to 100 µM (ensure final DMSO concentration remains ≤0.1%). Treat cells for 48 to 72 hours[5][9].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into insoluble purple formazan crystals[5][9].

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals[5]. Measure absorbance at 570 nm using a microplate reader[9].

  • Analysis: Normalize data against the DMSO vehicle control (set to 100% viability) and use non-linear regression to calculate the IC50.

Protocol 2: In Vitro Scratch Wound Healing Assay

Purpose: To evaluate the effect of the FAK inhibitor on 2D cell migration[5][10]. Expertise Insight: To ensure gap closure is strictly due to migration and not confounded by cell proliferation, cells must be pre-treated with a proliferation inhibitor (e.g., Cytosine arabinoside [AraC] or Mitomycin C).

  • Monolayer Preparation: Seed cells in 6-well plates and culture until they form a 100% confluent monolayer[5].

  • Proliferation Arrest: Treat cells for 2 hours with AraC (10 µM) to halt proliferation.

  • Wounding: Using a sterile 200 µL pipette tip, create a uniform "scratch" down the center of each well. Wash twice with PBS to remove detached, floating cells[5][10].

  • Treatment: Apply fresh media containing the AMMB-derived FAK inhibitor at a sub-lethal dose (e.g., 1/4th of the IC50 determined in Protocol 1) or DMSO vehicle control[5].

  • Imaging & Quantification: Capture images at 0, 12, 24, and 48 hours using an inverted microscope. Calculate the percentage of wound closure relative to the 0-hour baseline[5].

Protocol 3: Transwell Matrigel Invasion Assay

Purpose: To assess the inhibitor's ability to prevent cancer cells from degrading and invading through the extracellular matrix (ECM)[8][10].

  • Matrix Coating: Coat the upper chamber of 8 µm pore Transwell inserts with 50 µL of Matrigel (1 mg/mL). Incubate at 37°C for 4 hours to allow the matrix to polymerize into a semisolid state[10].

  • Cell Preparation: Starve cells in serum-free media for 12 hours prior to the assay. Causality: Serum starvation synchronizes the cells and ensures they respond robustly to the chemotactic gradient.

  • Seeding: Resuspend 1×10⁵ cells in 200 µL of serum-free media containing either the FAK inhibitor or DMSO. Seed into the upper chamber.

  • Chemotactic Gradient: Add 600 µL of complete media (containing 10% FBS or a specific chemoattractant like Leptin) to the lower chamber[5]. Incubate for 24–48 hours.

  • Fixation & Staining: Remove non-invading cells from the top of the insert using a cotton swab. Fix the cells that invaded to the lower surface with 3% paraformaldehyde (or methanol) and stain with crystal violet[5][10]. Count invading cells across five random microscopic fields.

Protocol 4: Mechanistic Validation via Western Blotting (p-FAK Y397)

Purpose: To definitively prove that the AMMB-derived compound exerts its phenotypic effects by successfully penetrating the cell and inhibiting FAK kinase activity at its primary autophosphorylation site[4][6][7].

  • Cell Lysis: Wash treated cells (e.g., 0.1 µM inhibitor for 2–24 hours) three times with ice-cold PBS. Lyse using RIPA buffer[6][9].

  • Critical Additives: The RIPA buffer must be supplemented with 1% Protease Inhibitor Cocktail and Phosphatase Inhibitors (2.5 mM Sodium Pyrophosphate, 1 mM Sodium Orthovanadate, 1 mM β-glycerolphosphate)[6][9]. Causality: Without phosphatase inhibitors, endogenous cellular phosphatases will rapidly dephosphorylate Y397 during lysis, leading to false-negative results.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 20 mins at 4°C. Quantify protein concentration using a BCA Protein Assay Kit[9].

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Phospho-FAK (Tyr397) and Total FAK [7]. Use GAPDH or β-Actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). A successful AMMB-derived FAK inhibitor will show a dose-dependent decrease in the p-FAK (Y397) band intensity while Total FAK remains relatively constant[4][7].

References

  • US8501763B2 - Inhibitors of focal adhesion kinase - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHowZS9D9ddhy23SlCcuRPgTO2wlursEc9EeklRlMjxGJIhZcT46LTk5o1ZKwahcfIgd5ouWsJlX6VAB94yKEkJDbjiteLcl-Ew0DsOulIH5_I2ja3adwJ6GwSFOsuSE50ScnlTPSo-fLSyhQ==]
  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4_2OhZQH6Polr3siXXhl3rFmPMkAF_ikMEdrihRe5gfFqMOIh2FIXF34rfvk7O5B4KUY2UXDJMuNuS1Uh6j1e6RR6h9dw3ryE1GfB4di9Ej4qcjQRVJilJqwi2ODieXWLhhfStnN4322amH5L]
  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlXoC75JuGxZpk3Vdquaz0qyL6-x-ocmVK9i-AQ7XDjpThr5qD3EY-hclgL6eztBCg_fSk6GWsBkpAN6zG1B0NhAPWnsk1XHCJTs2VHPj-1QQtkZs0emzsaY2s5iUzhHHoz8w=]
  • Application Notes and Protocols for FAK Inhibitor in In Vitro Cell Culture Assays - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIk05yJne0ce2wr44o809H8p5GYz8qJ-os3O2meVgBM0Q1V3K8DWY8Biddq3MmCrsOErcMpUWQqspfjMdkZxdTvNfduTic0KkWDm_AYSIV7tmAD7119nFaKwLJHjDVyxHZgvOlAVDTAC5OfyAczUX0n7RH0-OLcW43v9zLxjHLQZlnnhLXCbnvkhtMi2R860MoKM14UZQSRTH7nVXV9h8RcFLL8g84eK2vc_Txnus=]
  • FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo6UoI1eqOswniOMHM3EPGIw9ZqdnP7jrSY8-8ROlv_8TmHDEhBYo5NFeGqWFt9SZYqNkSiEJswQ7HCLBwa3nZz-_pXs7ezQvq9qI61IgaROqRMheNP6qe2bt-frnUbqhrLiJNv_GCHdcg2hQ=]
  • Leptin induces cell migration and invasion in a FAK-Src- dependent manner in breast cancer cells - bioRxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxoS8LUaK2pIj4Tvsk6ae9Zj0gT2yTbQ1RYbjLo-rHruFgyrrYdybAIuTvCZ0XnPkaGoxhEim2Z7BW9EeaZw32T7Ssu2Bwr_ykYj59O3HzAMbXZk60kUfXJHyAywAbHtvXvoPgEo25kq9i3OONvGU0YUH7kKQ=]
  • The FAK inhibitor BI 853520 exerts anti-tumor effects in breast cancer - BORIS Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCtWftfwgWwq2pj2Fgbw4DsHDaAvUkFot5TRkEZADtsPlrBOnDTZqwo5iVXZ7K52yd1xrsAsg_K4jsR9fuN9D9tYKgr1wlh6GpgJAmsHrNeT6u3xE5EyYpFl0d5jMld_ayWzy3sZObgzOCE84ZDMyG4rIiV3dJI_zShTsslHhlyZ-pX1Re5jHG0Ba5cJwmQugpPjUrY0iO1Cf8XVduP15I]
  • Focal adhesion kinase inhibition decreases cell viability and induces apoptosis of JAK2 V617F positive cells - SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsNXa_azyrODnsV5HJZwCqTT4JxvZDUziS5YY8SKT932svOCGqLQeFQi-tPMmNSfUm5Yw09LPX12p8rewKzho3-kDTr2gDWsJz7mu2enyhSjzr5wNeSH30wtPwFD4msIbiYalqj2J55MTrTyGuVAUAFDS01VWYMJZa2aXDKp2oQfyBHJXV]
  • FAK Inhibition with Small Molecule Inhibitor Y15 Decreases Viability, Clonogenicity... - Oncotarget.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa0ATOkgYYY9MECMjL5hu_-GyWHJvw8MZ88GvM7TYSI8HmHdBsjb7PmvIgPq_OpVmD-Q46T7z9C9qyigySVQUByERm0PxMyU3tO4Cdqyc96qwmeYkCUhNRZSRzI0jUMVP3xLZzK0-rpQ==]
  • Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCM57ZpX66lTaT2sYdRiVdkqZ-y1xTM0VVkX0PzUmEDwnehmVB_7Oe2Xu7ObGbGRKH65ik-eWEGKPUgkhYuHhqYVUuTdRP0WHmKDwvJOHBmq5YqLg1rLP5Qk-r7Di9lAZr70wS_I_envexyX4=]
  • A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site... - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEazCd6tsV7G94mpZhLmq3FtywWxz6v9cEkMxfqykpIrysyPDS9HksgCgzWfUPhXDtm1ueIYNTVzBWXPt1uX2Hyn21UvKWAlPlfWrbzj0gPZ75dmX8mS07tlLYpCGkivmlgNJtTJWcYMw5WbE=]

Sources

Method

Application Note: Protocol for Dissolving 2-Amino-N-methyl-5-morpholinobenzamide for In Vitro and In Vivo Assays

Introduction & Mechanistic Context 2-Amino-N-methyl-5-morpholinobenzamide (CAS: 1025487-75-5) is a critical pharmacophoric intermediate and building block utilized in the synthesis of potent Focal Adhesion Kinase (FAK) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Amino-N-methyl-5-morpholinobenzamide (CAS: 1025487-75-5) is a critical pharmacophoric intermediate and building block utilized in the synthesis of potent Focal Adhesion Kinase (FAK) inhibitors [1]. FAK is a non-receptor tyrosine kinase overexpressed in various solid tumors, playing a central role in integrin-mediated signal transduction, cell migration, proliferation, and survival [1].

Derivatives synthesized from this compound—often via nucleophilic substitution at the 4-position of pyrimidine derivatives—are evaluated for their kinase inhibitory profiles and biodistribution [2]. Because 2-amino-N-methyl-5-morpholinobenzamide contains both a hydrophilic morpholine ring and a hydrophobic aromatic core, its solubility profile requires careful solvent selection to prevent precipitation during biological assays. This guide establishes a self-validating protocol for dissolving and formulating this compound for both in vitro enzymatic assays and in vivo pharmacokinetic/pharmacodynamic studies.

Physicochemical Properties

Understanding the physicochemical constraints of the compound is the first step in designing a reliable dissolution protocol. The molecular weight and functional groups dictate the use of aprotic polar solvents for primary stock generation.

PropertyValueCausality / Impact on Formulation
Chemical Name 2-Amino-N-methyl-5-morpholinobenzamideContains hydrogen bond donors (amine, amide) and acceptors (morpholine oxygen).
CAS Number 1025487-75-5Unique identifier for sourcing high-purity (>98%) reagents [3].
Molecular Formula C12H17N3O2Dictates overall lipophilicity [3].
Molecular Weight 235.28 g/mol Used to calculate molarity (e.g., 23.53 mg in 1 mL = 100 mM) [3].
Aqueous Solubility Poor (< 1 mg/mL)Necessitates the use of DMSO for stock solutions to ensure complete solvation.

In Vitro Dissolution Protocol

For in vitro kinase assays (e.g., FAK inhibition assays) or cell viability screens, the compound must be dissolved in a solvent that maintains molecular dispersion without causing cytotoxicity. Dimethyl sulfoxide (DMSO) is the universal standard.

Step-by-Step Methodology: 100 mM Master Stock
  • Weighing: Accurately weigh 23.53 mg of 2-amino-N-methyl-5-morpholinobenzamide powder using a microbalance.

  • Primary Solvation: Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube (the amber tube prevents potential photo-degradation of the amine group).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Expertise Insight: Water absorbed by hygroscopic DMSO can cause the compound to crash out over time. Always use fresh, sealed anhydrous DMSO.

  • Agitation: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation: Visually inspect the solution against a light source. It should be completely clear with no Tyndall effect (light scattering by undissolved particles).

  • Storage: Aliquot the 100 mM stock into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Working Solution Dilution
  • Dilution: Dilute the DMSO stock into the aqueous assay buffer (e.g., HEPES or PBS) immediately prior to the experiment.

  • Constraint: Ensure the final DMSO concentration in the assay does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

In Vivo Formulation Protocol

For in vivo dosing (e.g., oral gavage or intraperitoneal injection in murine models), neat DMSO is highly toxic. The compound must be formulated in a biocompatible vehicle that maintains solubility in the gastrointestinal tract or systemic circulation.

Step-by-Step Methodology: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

This formulation provides a gradient of polarity, utilizing co-solvents and surfactants to create a stable microemulsion.

  • Initial Solvation (10% of total volume): Dissolve the required mass of the compound in DMSO. Vortex until completely clear.

    • Causality: DMSO acts as the primary solvent to disrupt the crystal lattice of the powder.

  • Co-solvent Addition (40% of total volume): Add Polyethylene Glycol 300 (PEG300) to the DMSO solution. Vortex thoroughly.

    • Causality: PEG300 acts as a co-solvent that prevents the compound from precipitating when the aqueous phase is eventually added.

  • Surfactant Addition (5% of total volume): Add Tween 80. Vortex vigorously.

    • Causality: Tween 80 is a non-ionic surfactant that forms micelles, encapsulating the hydrophobic portions of the molecule.

  • Aqueous Phase (45% of total volume): Slowly add 0.9% sterile saline dropwise while continuously vortexing.

    • Expertise Insight: Rapid addition of saline can cause localized supersaturation and irreversible precipitation. Dropwise addition ensures the surfactant has time to stabilize the micro-environment.

  • Validation: The final formulation should be a clear solution or a very fine, translucent microemulsion. Administer to subjects within 2–4 hours of preparation.

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the workflow from compound dissolution to its downstream application as a building block for FAK inhibitors, highlighting the biological pathway targeted by these derivatives.

FAK_Workflow Compound 2-Amino-N-methyl-5- morpholinobenzamide (Solid Powder) DMSO_Stock 100 mM DMSO Stock (In Vitro) Compound->DMSO_Stock Anhydrous DMSO InVivo_Form In Vivo Formulation (DMSO/PEG300/Tween80/Saline) Compound->InVivo_Form Co-solvent/Surfactant Synthesis Chemical Synthesis (Nucleophilic Substitution) Compound->Synthesis Building Block FAK_Inhibitor FAK Inhibitor Derivative DMSO_Stock->FAK_Inhibitor Assay Prep Synthesis->FAK_Inhibitor FAK_Target Focal Adhesion Kinase (FAK) Inhibition FAK_Inhibitor->FAK_Target Binds Kinase Domain Downstream Decreased Cell Migration & Tumor Suppression FAK_Target->Downstream Signal Blockade

Figure 1: Workflow from 2-amino-N-methyl-5-morpholinobenzamide dissolution to its role in FAK inhibitor synthesis and biological targeting.

References

  • Vertex Pharmaceuticals Inc. (2013). Inhibitors of focal adhesion kinase (US Patent No. US8501763B2). U.S.
  • Wu, Z., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Pharmaceuticals, 15(10), 1258.[Link]

Application

Application Note: High-Throughput Screening of FAK Inhibitor Libraries Derived from 2-Amino-N-methyl-5-morpholinobenzamide

Executive Summary Focal adhesion kinase (FAK) is a highly validated oncological target, yet achieving kinase selectivity remains a significant hurdle in drug development. Rather than screening highly diverse, unoptimized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Focal adhesion kinase (FAK) is a highly validated oncological target, yet achieving kinase selectivity remains a significant hurdle in drug development. Rather than screening highly diverse, unoptimized compound libraries, modern High-Throughput Screening (HTS) campaigns often utilize fragment-based or scaffold-directed approaches. This application note details the workflow for synthesizing and screening a combinatorial library built upon 2-amino-N-methyl-5-morpholinobenzamide , a privileged pharmacophore for FAK inhibition. By anchoring the library around this pre-validated hinge-binding fragment, researchers can drastically increase HTS hit rates, minimize false positives, and accelerate lead optimization.

Target Rationale & Mechanistic Grounding

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase overexpressed in most types of cancers, playing a critical role in tumor survival, angiogenesis, and metastasis[1]. The interaction between integrins and FAK regulates cancer cell adhesion and invasion into the extracellular matrix (ECM)[2].

The compound 2-amino-N-methyl-5-morpholinobenzamide serves as an ideal core scaffold for FAK inhibitor design due to two distinct mechanistic advantages:

  • Hinge Region Anchoring: The N-methylbenzamide moiety forms critical, highly directional hydrogen bonds with the kinase hinge region (specifically residue Cys502), firmly anchoring the molecule in the ATP-binding pocket[3].

  • Solvent-Exposed Solubilization: The morpholine group occupies the solvent-exposed region of the kinase domain. This not only prevents steric clashes but drastically enhances the aqueous solubility of the resulting derivatives—a critical parameter for preventing compound aggregation during HTS[3].

FAK_Pathway Integrin Integrin Activation (ECM Binding) FAK Focal Adhesion Kinase (FAK) Target for Inhibition Integrin->FAK Src Src Kinase Complex FAK->Src PI3K PI3K / Akt Pathway Src->PI3K Paxillin Paxillin / Cytoskeleton Src->Paxillin Survival Tumor Survival & Proliferation PI3K->Survival Migration Cell Migration & Metastasis Paxillin->Migration Inhibitor 2-amino-N-methyl-5- morpholinobenzamide Derivatives Inhibitor->FAK Inhibits

FAK signaling pathway and targeted inhibition by morpholinobenzamide derivatives.

Experimental Workflow Overview

To systematically exploit this scaffold, the workflow is divided into two self-validating phases: the parallel synthesis of the combinatorial library, followed by a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening assay.

HTS_Workflow Scaffold Core Scaffold: 2-amino-N-methyl-5- morpholinobenzamide Synthesis Parallel Synthesis (Combinatorial Library) Scaffold->Synthesis Plating Acoustic Dispensing (384-well plates) Synthesis->Plating TRFRET TR-FRET FAK Kinase Assay Plating->TRFRET Analysis Data Analysis (Z'-factor, IC50) TRFRET->Analysis Hits Hit Validation & Lead Optimization Analysis->Hits

High-throughput screening workflow from scaffold synthesis to hit validation.

Protocol A: Scaffold-Directed Parallel Synthesis

Objective: Synthesize a focused library by coupling 2-amino-N-methyl-5-morpholinobenzamide with diverse aryl/heteroaryl electrophiles. Causality: The primary amine of the scaffold is an ideal nucleophile for Buchwald-Hartwig cross-coupling. Utilizing Palladium catalysis (Pd2(dba)3) ensures high yields even with sterically hindered electrophiles, which is critical for maintaining high purity in parallel library synthesis without requiring extensive chromatographic purification[4].

Step-by-Step Methodology
  • Scaffold Preparation: Dissolve 2-amino-N-methyl-5-morpholinobenzamide in anhydrous 1,4-dioxane to a concentration of 0.2 M.

  • Electrophile Dispensing: Dispense 50 µL (10 µmol) of diverse aryl/heteroaryl chlorides (e.g., substituted pyrimidines or pyridines) into a 96-well glass-lined reaction block.

  • Scaffold Addition: Add 50 µL (10 µmol) of the scaffold solution to each well.

  • Catalyst Addition: Add 10 µL of a pre-mixed catalyst solution containing Pd2(dba)3 (0.5 µmol) and Xantphos (1.0 µmol) in dioxane, followed by 20 µL of 1.0 M Cs2CO3[4].

  • Reaction: Seal the reaction block under nitrogen and heat at 80°C for 16 hours with orbital shaking.

  • Purification: Dilute with 100 µL DMSO, filter through a Celite/Solid-Phase Extraction (SPE) plate to remove palladium and inorganic salts.

  • Self-Validation System: Sample 5% of the wells for LC-MS analysis. The synthesis plate is only validated for downstream HTS if >80% of the sampled wells exhibit >85% purity of the desired target mass. This statistical threshold prevents false negatives in the HTS caused by failed coupling reactions.

Protocol B: High-Throughput TR-FRET FAK Kinase Assay

Objective: Screen the synthesized library for FAK inhibition. Causality: TR-FRET utilizes a long-lifetime lanthanide fluorophore (Europium). By introducing a time delay (50 µs) before signal integration, short-lived background fluorescence from the library compounds completely decays. This temporal resolution yields exceptionally high signal-to-background ratios, making it vastly superior to standard luminescence assays for conjugated aromatic libraries.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 2X FAK Kinase/Substrate Master Mix containing 2 nM recombinant human FAK kinase domain and 200 nM biotinylated poly-GT substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of the 1 mM library compounds into a 384-well low-volume white proxiplate. Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volume delivery.

  • Kinase Incubation: Add 5 µL of the 2X Master Mix to all wells. Centrifuge at 1000 x g for 1 minute. Incubate at 25°C for 15 minutes to allow for compound-target equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (20 µM, final assay concentration 10 µM) to initiate the kinase reaction. Incubate at 25°C for 60 minutes.

  • Detection Mixture: Prepare TR-FRET Detection Buffer containing 20 mM EDTA (to halt kinase activity), 2 nM Eu-labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-APC.

  • Signal Generation: Add 10 µL of Detection Buffer to all wells. Incubate in the dark at 25°C for 60 minutes to allow FRET complex formation.

  • Plate Reading: Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay time: 50 µs).

  • Self-Validation System: Every 384-well plate must include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM PF-562271). Calculate the Z'-factor for each plate. A plate is strictly validated and accepted only if Z' ≥ 0.6 , guaranteeing that the separation between hit and noise is statistically robust.

Quantitative Data & Hit Validation

Below is a representative data summary demonstrating the validation of the HTS campaign. Compounds containing specific substitutions (e.g., 5-CF3-Pyridine and 5-F-Pyrimidine) coupled to the 2-amino-N-methyl-5-morpholinobenzamide core yield highly potent FAK inhibition, mirroring established literature values[3].

Well IDCompound CoreR1 SubstitutionTR-FRET Ratio (665/620)% InhibitionIC50 (nM)
A01 (Max) N/ADMSO Vehicle0.950 ± 0.020.0N/A
A02 (Min) PF-562271N/A0.120 ± 0.01100.01.5
B05 Morpholinobenzamide5-CF3-Pyridine0.18592.15.59
C12 Morpholinobenzamide5-F-Pyrimidine0.15096.31.27
D08 MorpholinobenzamidePhenyl0.82015.6>1000

Note: The TR-FRET ratio is inversely proportional to inhibition. A lower ratio indicates reduced phosphorylation of the poly-GT substrate, signifying successful FAK inhibition.

References

  • Title :3 Source : PMC / NIH

  • Title :4 Source : Google Patents

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Amino-N-methyl-5-morpholinobenzamide in Cell-Based Assays

Welcome to the Application Scientist Technical Support Center. This portal is engineered for drug development professionals and researchers utilizing 2-amino-N-methyl-5-morpholinobenzamide (2-AMMB) —a critical pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This portal is engineered for drug development professionals and researchers utilizing 2-amino-N-methyl-5-morpholinobenzamide (2-AMMB) —a critical pharmacophore and intermediate frequently used in the synthesis of Focal Adhesion Kinase (FAK) inhibitors[1].

Because FAK localizes to focal adhesions and drives integrin-mediated cell survival, migration, and proliferation[2], optimizing the concentration of FAK-targeting compounds in cell-based assays is notoriously challenging. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your in vitro assays yield reproducible, artifact-free data.

Mechanism of Action & Assay Rationale

Before optimizing concentrations, it is critical to understand where and how your compound acts. 2-AMMB derivatives typically function as ATP-competitive inhibitors within the kinase domain of FAK[2]. By blocking the main autophosphorylation site (Y397), these compounds prevent the recruitment of Src family kinases, thereby shutting down downstream PI3K/AKT survival signaling[3].

FAK_Pathway Integrin Integrin Clustering (Extracellular Matrix) FAK FAK (Y397 Autophosphorylation) Integrin->FAK Activates Src Src Kinase Recruitment FAK->Src Phosphorylates Inhibitor 2-AMMB Derivative (Inhibitor) Inhibitor->FAK Blocks ATP Binding PI3K PI3K / AKT Pathway Src->PI3K Activates Proliferation Cell Survival & Proliferation PI3K->Proliferation Promotes

Fig 1. FAK signaling cascade and the targeted inhibitory mechanism of 2-AMMB derivatives.

Troubleshooting FAQs: Concentration & Cytotoxicity

Q: Why is my IC50 in cell viability assays (e.g., MTT/MTS) 10- to 50-fold higher than my biochemical kinase assay IC50? A: This rightward shift is a classic artifact caused by two mechanistic factors: cell membrane permeability and serum protein binding. While the morpholine ring in 2-AMMB improves aqueous solubility, the compound's overall lipophilicity causes it to bind heavily to Bovine Serum Albumin (BSA) present in standard 10% Fetal Bovine Serum (FBS) culture media.

  • The Fix: Perform a "serum-shift assay." Compare your IC50 in 0%, 1%, and 10% FBS[4]. If the IC50 drops significantly in lower serum, protein binding is the culprit.

Q: I am observing compound precipitation when dosing cells at 50 µM. How can I resolve this without increasing DMSO toxicity? A: 2-AMMB derivatives can crash out of solution when transitioned directly from 100% DMSO into aqueous media, leading to artificially flat dose-response curves.

  • The Fix: Never add concentrated DMSO stock directly to the cell plate. Utilize a two-step intermediate dilution in warmed (37°C) serum-free media. Ensure the final DMSO concentration on the cells never exceeds 0.5% (v/v)—ideally 0.1%—as higher concentrations independently alter cell membrane permeability and baseline viability.

Q: How long should I incubate cells with the compound to observe FAK inhibition versus cell death? A: Target engagement and phenotypic readouts operate on entirely different kinetic timescales. Inhibition of FAK autophosphorylation at Y397 occurs rapidly; you should lyse cells and assess p-FAK (Y397) via Western blot or ELISA at 2 to 4 hours post-treatment[3]. Conversely, phenotypic readouts like cell viability (MTT) or apoptosis (Annexin-V/PI) require 48 to 72 hours of continuous exposure to allow the shutdown of survival signaling to manifest as cell death[5].

Self-Validating Experimental Protocol

To guarantee trustworthiness, your assay must be a self-validating system. This means incorporating built-in controls that instantly flag user error or compound degradation. Below is the optimized workflow for determining the IC50 of 2-AMMB derivatives.

Workflow Stock 1. 10mM Stock (100% DMSO) Dilution 2. Serial Dilution (1:3 in DMSO) Stock->Dilution Media 3. 10X Intermediate (Serum-Free Media) Dilution->Media Assay 4. Cell Dosing (Final 0.1% DMSO) Media->Assay Readout 5. Target Engagement (p-FAK Y397) Assay->Readout

Fig 2. Self-validating serial dilution workflow to prevent compound precipitation and DMSO toxicity.

Step-by-Step Methodology: 10-Point Dose-Response Assay
  • Stock Preparation: Dissolve the 2-AMMB derivative in 100% molecular-grade DMSO to a concentration of 10 mM. Causality: Molecular-grade DMSO prevents water absorption, which degrades the compound over freeze-thaw cycles.

  • Master Serial Dilution: In a 96-well V-bottom plate, perform a 1:3 serial dilution in 100% DMSO. Create a 1000X concentration gradient (Range: 10 mM down to 0.5 µM).

  • Intermediate Dilution (Critical Step): Transfer 2 µL from the 1000X DMSO plate into 198 µL of warmed, serum-free culture media to create a 10X intermediate plate (1% DMSO).

  • Cell Dosing & Built-in Controls: Add 11 µL of the 10X intermediate solution to cells pre-cultured in 99 µL of complete media (10% FBS).

    • Validation Control 1 (Vehicle): Add 0.1% DMSO to establish 100% baseline viability.

    • Validation Control 2 (Positive): Add 1 µM of a known FAK inhibitor (e.g., PF-562,271 or Defactinib) to validate assay sensitivity[5].

  • Incubation: Incubate at 37°C, 5% CO2. Use 4 hours for target engagement (p-FAK Y397) or 72 hours for viability assays (MTT/MTS)[5].

  • Lysis & Readout: For target engagement, lyse cells using RIPA buffer strictly supplemented with protease and phosphatase inhibitors (e.g., 1 mM NaVO3, 50 mM NaF) to prevent rapid dephosphorylation of Y397 during extraction[6]. Quantify via Western blot or ELISA.

Quantitative Data Summary

Use the following reference ranges to benchmark the performance of your 2-AMMB derivatives against established FAK inhibitors. Deviations from these ranges often indicate issues with compound solubility or cell line resistance.

Assay TypePrimary ReadoutOptimal IncubationExpected IC50 RangeTechnical Notes
Biochemical Kinase Activity1 hour1 - 50 nMCell-free system; highly sensitive but ignores membrane permeability.
Target Engagement p-FAK (Y397)2 - 4 hours50 - 500 nMRequires immediate lysis with phosphatase inhibitors[6].
Cell Viability MTT / Resazurin48 - 72 hours1 - 10 µMHighly dependent on cell line genetics (e.g., MYCN amplification)[6].
Cell Migration Transwell Assay12 - 24 hours0.5 - 5 µMMust be performed below the viability IC50 to rule out general toxicity artifacts.

Sources

Optimization

Minimizing cytotoxicity of 2-amino-N-methyl-5-morpholinobenzamide in normal cells

Technical Support Center: Managing Cytotoxicity of 2-amino-N-methyl-5-morpholinobenzamide in Normal Cells Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Managing Cytotoxicity of 2-amino-N-methyl-5-morpholinobenzamide in Normal Cells

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams utilizing 2-amino-N-methyl-5-morpholinobenzamide (often designated as Compound 3b). This compound is a critical intermediate and structural scaffold used in the synthesis of potent Focal Adhesion Kinase (FAK) inhibitors, including F-18-labeled radiotracers [[1]]() and 5-substituted 2,4-diaminopyridine derivatives 2.

While FAK is a key component of signal transduction pathways triggered by integrins to regulate cell migration and survival 2, researchers frequently encounter unexpected baseline cytotoxicity when testing this intermediate in normal, non-target cell lines (e.g., fibroblasts, HUVECs). This guide provides field-proven, causality-driven troubleshooting strategies to isolate true pharmacological effects from off-target chemical toxicity.

Mechanism of Off-Target Cytotoxicity

Before troubleshooting, it is critical to understand why this compound induces stress in non-target cells. The cytotoxicity is rarely driven by FAK inhibition alone in normal cells. Instead, it stems from two primary physicochemical properties:

  • Amine Oxidation: The primary amine (-NH2) on the benzamide ring is susceptible to auto-oxidation in standard culture media, generating reactive oxygen species (ROS) that induce oxidative stress.

  • Lipophilic Aggregation: The morpholine ring increases the lipophilicity of the scaffold. Improper dilution from DMSO into aqueous media causes micro-precipitation, leading to physical membrane disruption rather than biochemical inhibition.

Mechanism Integrin Integrin Activation FAK FAK Phosphorylation Integrin->FAK Signal OnTarget Targeted FAK Inhibition (Cancer Cells) FAK->OnTarget Desired Pathway Compound 2-amino-N-methyl-5- morpholinobenzamide Compound->FAK Precursor Binding OffTarget Amine Oxidation & Aggregation Compound->OffTarget High Dose / Poor Vehicle Toxicity Cytotoxicity (Normal Cells) OffTarget->Toxicity ROS / Membrane Stress

Fig 1: Mechanism of on-target FAK interaction vs. off-target normal cell cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing >40% cell death in normal fibroblasts even at low micromolar concentrations? A: This is typically a vehicle-induced artifact rather than compound toxicity. If you are spiking a high-concentration DMSO stock directly into the culture media, the sudden shift in polarity causes the morpholine derivative to undergo hydrophobic collapse, forming micro-aggregates. These aggregates settle on the cell monolayer, causing localized physical membrane toxicity. Solution: Implement a step-down dilution protocol and ensure the final DMSO concentration never exceeds 0.5% (v/v).

Q2: Does the choice of cell culture media impact the toxicity of 2-amino-N-methyl-5-morpholinobenzamide? A: Yes. Media containing high concentrations of transition metals or phenol red can accelerate the oxidation of the primary amine. If you observe a color change in the media or high baseline apoptosis, switch to a phenol red-free formulation and consider supplementing with mild antioxidants (e.g., 1 mM N-acetylcysteine) during the assay window to neutralize ROS.

Q3: How do I differentiate between FAK-mediated anti-proliferative effects and non-specific cytotoxicity? A: FAK inhibitors primarily affect cell motility and adhesion before inducing apoptosis 2. To differentiate, shorten your assay window. Non-specific chemical toxicity (ROS generation, membrane stress) typically manifests rapidly within 12-24 hours. True FAK-mediated effects on proliferation are best measured at 48-72 hours using sub-lethal doses (<10 µM).

Experimental Protocols & Workflows

To ensure your viability data is a self-validating system, you must separate chemical interference from biological activity.

Workflow Stock 10mM Stock (100% DMSO) Dilution 10X Intermediate (PBS, <5% DMSO) Stock->Dilution Step-down Dosing Final Dosing (≤0.5% DMSO) Dilution->Dosing Add to Media Assay Viability Readout (24-48h) Dosing->Assay Incubate

Fig 2: Step-down dilution workflow preventing compound precipitation and solvent toxicity.

Step-by-Step Methodology: Step-Down Viability Assay

  • Stock Preparation: Dissolve 2-amino-N-methyl-5-morpholinobenzamide in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the amide bond or oxidation of the amine during freeze-thaw cycles.

  • Intermediate Dilution (The Critical Step): Dilute the 10 mM stock into sterile PBS to create a 10X working solution (e.g., 100 µM). Causality: Pre-diluting in a cell-free aqueous buffer allows you to visually inspect for micro-precipitates before exposing cells. Ensure DMSO is <5% at this stage.

  • Cell Seeding: Seed normal control cells (e.g., human dermal fibroblasts) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C to allow complete focal adhesion formation.

  • Dosing: Add 10 µL of the 10X working solution to 90 µL of culture media in each well. The final compound concentration will be 10 µM, and the final DMSO concentration will be ≤0.5%.

  • Quantification: After 24-48 hours, equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent, lyse for 10 minutes on an orbital shaker, and read luminescence. Causality: ATP quantification is strictly required over tetrazolium-based assays (like MTT). The primary amine of the compound can chemically reduce MTT in the absence of living cells, yielding a false-positive viability signal. ATP quantification bypasses this chemical interference entirely.

Quantitative Data & Troubleshooting Parameters

Adhering to strict quantitative limits is the most effective way to minimize off-target cytotoxicity in normal cells.

Table 1: Quantitative Parameters for Minimizing Cytotoxicity

ParameterRecommended LimitCausality / Consequence of Exceeding Limit
DMSO Concentration ≤ 0.5% (v/v)>0.5% induces basal apoptosis in normal fibroblasts, confounding compound toxicity data.
Stock Concentration 10 mMHigher concentrations risk incomplete dissolution and micro-precipitate formation upon aqueous dilution.
Working Concentration 0.1 µM – 10 µM>10 µM increases off-target kinase inhibition and non-specific membrane disruption.
Incubation Time 24 – 48 hours>48h exacerbates oxidative degradation of the primary amine, leading to reactive oxygen species (ROS) stress.

References

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. NIH PMC.1

  • US8501763B2 - Inhibitors of focal adhesion kinase. Google Patents. 2

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Cross-Reactivity Profiling: A Case Study of 2-amino-N-methyl-5-morpholinobenzamide

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly being recognized as an oversimplification. The reality is that small molecules often interact with multiple cellular targ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly being recognized as an oversimplification. The reality is that small molecules often interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse effects and clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle, but a cornerstone of robust preclinical science.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel small molecule, using the hypothetical compound 2-amino-N-methyl-5-morpholinobenzamide as a case study. This compound features a benzamide scaffold and a morpholine moiety, both of which are present in numerous approved drugs, including kinase inhibitors.[3][4] The presence of these privileged structures necessitates a thorough investigation into its potential kinase-related and other off-target activities.

We will delineate a multi-tiered strategy, beginning with broad, high-throughput screening and progressing to more focused, cell-based, and proteome-wide analyses. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice.

Comparative Compounds: Establishing a Frame of Reference

To contextualize the selectivity profile of our lead compound, it is essential to include well-characterized reference compounds. For this guide, we have selected two kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of protein kinases.[5][6][7] It serves as a positive control for broad cross-reactivity.

  • Dasatinib: An FDA-approved multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others.[2][8] Its known off-target profile makes it an excellent example of a clinically relevant compound with defined polypharmacology.[9]

CompoundCAS NumberKey Structural FeaturesRationale for Inclusion
2-amino-N-methyl-5-morpholinobenzamide1025487-75-5Benzamide, MorpholineTest Compound: Novel entity requiring profiling.
Staurosporine62996-74-1IndolocarbazolePromiscuous Control: Broad-spectrum kinase inhibitor.
Dasatinib302962-49-8Aminopyrimidine, BenzamideSelective Control: Multi-kinase inhibitor with known off-targets.

Tier 1: Broad Kinome Scanning

The first step in profiling a compound with a kinase-like scaffold is to assess its activity across a large panel of kinases. This "kinome scan" provides a bird's-eye view of its selectivity and identifies primary targets and potent off-targets.[10] Commercial services like Eurofins' KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems offer comprehensive panels.[11][12][13]

Experimental Approach: Competition Binding Assay (e.g., KINOMEscan™)

This technology utilizes a proprietary active site-directed competition binding assay to quantify interactions between a test compound and a panel of over 480 kinases.[10] The assay does not require ATP and measures the thermodynamic binding affinity (Kd), providing a more direct assessment of interaction than activity-based IC₅₀ values, which can be influenced by ATP concentration.[10][14]

G cluster_workflow Tier 1: Kinome Scanning Workflow Test_Compound Test Compound (2-amino-N-methyl-5-morpholinobenzamide) Competition_Assay Active Site-Directed Competition Binding Assay Test_Compound->Competition_Assay Comparative_Compounds Comparative Compounds (Staurosporine, Dasatinib) Comparative_Compounds->Competition_Assay Kinase_Panel Large Kinase Panel (e.g., KINOMEscan® scanMAX, 468 kinases) Kinase_Panel->Competition_Assay Data_Acquisition Quantitative Data Acquisition (Binding Affinity, Kd) Competition_Assay->Data_Acquisition Data_Analysis Data Analysis & Visualization (Selectivity Score, TREEspot® Dendrogram) Data_Acquisition->Data_Analysis Output Primary Hit List & Selectivity Profile Data_Analysis->Output

Caption: Workflow for broad kinome scanning via competition binding assay.

Illustrative Data Presentation

The results are typically presented as the percentage of kinase activity remaining at a single high concentration (e.g., 10 µM) of the test compound. Potent hits are then followed up with dose-response curves to determine the dissociation constant (Kd).

Table 1: Illustrative Kd Values (nM) from Kinome Scanning

Kinase Target2-amino-N-methyl-5-morpholinobenzamide (Test)Staurosporine (Promiscuous Control)Dasatinib (Selective Control)
Primary Target
Kinase A15 2>10,000
Off-Targets
ABL15,20060.8
SRC8,90030.5
LCK>10,00040.4
KIT>10,000121.1
Kinase B85 52,500
Kinase C450 1>10,000
Kinase D2,10020800
Kinase E>10,00015150

Interpretation: In this hypothetical scenario, our test compound shows high affinity for "Kinase A" and moderate affinity for "Kinase B" and "Kinase C". Compared to the highly promiscuous Staurosporine, it is relatively selective. It does not significantly interact with the primary targets of Dasatinib, suggesting a distinct selectivity profile.

Tier 2: Orthogonal Biochemical Assays

To validate the primary hits from the binding assay and to understand the functional consequence of binding (i.e., inhibition of catalytic activity), it is crucial to perform an orthogonal, activity-based assay. Luminescence-based ATP depletion assays, such as Promega's ADP-Glo™, are a robust and widely used platform for this purpose.[11][15]

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11] The amount of ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solutions, and the test compound serial dilutions.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution to wells containing 2.5 µL of the serially diluted test compound or control (e.g., Staurosporine).

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Terminate and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate on a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Illustrative IC₅₀ Values (nM) from ADP-Glo™ Assay

Kinase Target2-amino-N-methyl-5-morpholinobenzamide (Test)Staurosporine (Promiscuous Control)
Kinase A25 3
Kinase B150 7
Kinase C800 2

Interpretation: The IC₅₀ values from the activity assay are in general agreement with the Kd values from the binding assay, confirming that the binding of the test compound to Kinases A, B, and C results in functional inhibition.

Tier 3: Cellular Target Engagement

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in validating its mechanism of action.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses target engagement in intact cells or tissues by measuring changes in the thermal stability of a protein upon ligand binding.[16][17][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

The principle of CETSA is that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation.[17]

G cluster_cetsa Tier 3: CETSA Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 expressing Target) Compound_Treatment 2. Compound Treatment (Test Compound vs. DMSO) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (Freeze-Thaw Cycles) Heat_Challenge->Cell_Lysis Separation 5. Separation (Centrifugation to pellet aggregates) Cell_Lysis->Separation Quantification 6. Quantification of Soluble Protein (Western Blot or Mass Spectrometry) Separation->Quantification

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells (e.g., HEK293 overexpressing the target kinase) with the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler.[14]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[14]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[16]

  • Quantification: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., Kinase A) remaining by Western Blot.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates target engagement.

Table 3: Illustrative CETSA Thermal Shift Data for Kinase A

Temperature (°C)% Soluble Kinase A (DMSO)% Soluble Kinase A (Test Compound)
45100100
509598
555085
601555
65520
Tagg (°C) ~55 ~61

Interpretation: The test compound induces a significant rightward shift in the melting curve of Kinase A, indicating that it binds to and stabilizes the protein inside the cell. This provides strong evidence of cellular target engagement.

Tier 4: Unbiased Proteome-Wide Profiling

While the previous tiers focus on known kinases, it is essential to perform an unbiased screen to identify potentially novel or unexpected off-targets across the entire proteome.[8] Chemical proteomics approaches, such as affinity enrichment coupled with mass spectrometry, are powerful tools for this purpose.[19][20]

Experimental Approach: Affinity Enrichment Chemoproteomics

This method involves immobilizing an analog of the test compound on a solid support (e.g., beads) to "fish" for interacting proteins from a cell lysate.[19] Specific binders are distinguished from non-specific ones through a competition experiment where the free, non-immobilized compound is added to the lysate.

Table 4: Illustrative Hits from Chemoproteomics

Protein IdentifiedFunctionCompetition ResultInterpretation
Kinase ASerine/Threonine KinaseStrongly Competed Confirms primary target
Kinase BTyrosine KinaseModerately Competed Confirms known off-target
Protein XNon-kinase, ScaffoldingWeakly Competed Potential novel off-target
Protein YMetabolic EnzymeNot CompetedNon-specific binder

Interpretation: This unbiased approach not only confirms the expected targets (Kinase A and B) but can also uncover entirely new interactions (Protein X), providing crucial insights for understanding the compound's full mechanism of action and potential toxicity.[5][21]

Conclusion

The cross-reactivity profiling of a novel compound like 2-amino-N-methyl-5-morpholinobenzamide is a multi-faceted process that requires a strategic, tiered approach. By systematically progressing from broad biochemical screens to functional assays, cellular target engagement studies, and finally, unbiased proteomic analyses, researchers can build a comprehensive and reliable selectivity profile. This in-depth understanding of a compound's on- and off-target interactions is indispensable for making informed decisions in the drug discovery pipeline, ultimately increasing the probability of developing safe and effective therapeutics.

References

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Staurosporine. Wikipedia. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. PubMed. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN: A chemical systems biology approach. ACS Publications. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. [Link]

  • Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Taylor & Francis Online. [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected]([Link] unexpected)

  • KINOMEscan 藥篩服務. 金萬林企業. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article). OSTI.GOV. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Chemical Proteomics. Evotec. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Pharmacological profile of morpholine and its derivatives Several.... ResearchGate. [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC. [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Stopping bosutinib reverses bosutinib-induced elevation of serum creatinine in patients with chronic myeloid leukemia. PMC. [Link]

  • Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. AACR Journals. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PMC. [Link]

  • Commonly marketed drugs based on the benzimidazole scaffold.. ResearchGate. [Link]

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Comparative

A Head-to-Head Comparison of 2-Aminobenzamide Derivatives in Cancer Models: A Guide for Researchers

This guide provides an in-depth, objective comparison of 2-aminobenzamide derivatives, a cornerstone class of Poly (ADP-ribose) polymerase (PARP) inhibitors, in preclinical and clinical cancer models. Designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of 2-aminobenzamide derivatives, a cornerstone class of Poly (ADP-ribose) polymerase (PARP) inhibitors, in preclinical and clinical cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes performance data, outlines detailed experimental methodologies, and explores the mechanistic underpinnings of these targeted therapies.

Introduction: The Rise of 2-Aminobenzamide Derivatives in Oncology

The 2-aminobenzamide scaffold is central to the design of numerous potent PARP inhibitors. These drugs have revolutionized the treatment landscape for cancers with deficiencies in DNA repair, particularly those harboring mutations in the BRCA1 and BRCA2 genes.[1][2] The therapeutic strategy hinges on the concept of synthetic lethality , where the simultaneous loss of two distinct gene functions—in this case, PARP-mediated single-strand break repair and homologous recombination-based double-strand break repair—is lethal to a cell, while the loss of either one alone is not.[3][4]

This guide will focus on a comparative analysis of two prominent 2-aminobenzamide derivatives:

  • Niraparib: An established, FDA-approved PARP inhibitor used as a maintenance therapy for ovarian, fallopian tube, and primary peritoneal cancer.[5][6]

  • Senaparib (IMP4297): A novel, potent PARP1/2 inhibitor that has shown promising best-in-class efficacy and a favorable safety profile in recent clinical trials.[7][8][9]

We will delve into their mechanisms, compare their efficacy across various cancer models, and provide detailed protocols for key validation assays.

Mechanism of Action: Exploiting DNA Repair Deficiencies

PARP enzymes, particularly PARP1 and PARP2, are critical players in the base excision repair (BER) pathway. They act as cellular sentinels, detecting DNA single-strand breaks (SSBs) and recruiting other repair proteins to the site of damage.[5][10]

2-aminobenzamide derivatives function through a dual mechanism:

  • Catalytic Inhibition: They bind to the catalytic domain of PARP, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This action disrupts the recruitment of DNA repair machinery.[11]

  • PARP Trapping: The inhibitor stabilizes the PARP-DNA complex at the site of damage.[5][10] These trapped complexes are highly cytotoxic, as they obstruct DNA replication. When a replication fork encounters an unrepaired SSB or a trapped PARP complex, it collapses, creating a more severe DNA double-strand break (DSB).[3]

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[1] However, in cancer cells with HR deficiency (HRD), these DSBs cannot be accurately repaired, leading to genomic chaos, cell cycle arrest, and ultimately, apoptosis.[4][12]

Caption: Mechanism of synthetic lethality induced by 2-aminobenzamide PARP inhibitors.

Head-to-Head Performance in Cancer Models

A direct comparison reveals nuances in potency, efficacy, and safety profiles between Niraparib and the next-generation inhibitor, Senaparib.

In Vitro Efficacy

Preclinical studies highlight Senaparib's high potency. In in-vivo anticancer animal models, Senaparib was found to be approximately 20-fold more potent than Olaparib, another first-generation PARP inhibitor.[13] This increased potency is a key differentiator. In a BRCA1-mutated breast cancer xenograft model (MDA-MB-436), Senaparib was effective at a dose range of 2.5-21 mg/kg daily.[9]

Parameter Niraparib Senaparib Key Findings & Rationale
Target Selectivity Potent inhibitor of PARP1 and PARP2.[5][14]Potent and highly selective for PARP1 and PARP2.[8][9]High selectivity aims to maximize on-target efficacy while minimizing off-target side effects, potentially contributing to a wider therapeutic window.[13]
In Vitro Potency Demonstrated cytotoxicity in tumor cell lines with and without BRCA mutations.[14]Strong antitumor activity in preclinical studies, particularly in BRCA-mutant tumors.[13]Senaparib's novel molecular structure is designed for high in vitro and in vivo activity.[8]
PARP Trapping Induces PARP-DNA complex formation, a key driver of cytotoxicity.[10][14]Exhibits strong PARP trapping capabilities.The stability of the PARP-DNA complex is a critical determinant of an inhibitor's efficacy; stronger trapping often correlates with greater cancer cell killing.
In Vivo and Clinical Efficacy

Clinical trial data provides the most compelling evidence for the efficacy and safety of these compounds. The FLAMES study, a pivotal Phase III trial, established Senaparib's robust performance as a first-line maintenance therapy for advanced ovarian cancer.[7][15]

Clinical Trial / Model Niraparib (PRIMA Study) Senaparib (FLAMES Study) Comparative Insights
Patient Population First-line maintenance for advanced ovarian cancer post-platinum chemo.[14]First-line maintenance for advanced ovarian cancer post-platinum chemo.[8][15]Both trials evaluated the inhibitors in a similar, broad patient population, allowing for meaningful cross-trial comparison.
Primary Endpoint (PFS) Significantly improved Progression-Free Survival (PFS) vs. placebo.Significantly improved PFS vs. placebo. Median PFS not reached vs. 13.6 months for placebo (HR 0.43).[7][8]Senaparib demonstrated a highly significant 57% reduction in the risk of progression or death.[16][17]
Efficacy in Subgroups Efficacious regardless of biomarker status.[14]Benefitted both Homologous Recombination Deficient (HRD) positive and HRD negative populations.[7][8]A key finding for both drugs is their efficacy beyond just the BRCA-mutant population, extending their clinical utility.
Safety Profile Common adverse events include thrombocytopenia, anemia, and nausea.[6][10]Tolerable safety profile. Most common Grade 3+ AEs were hematologic (anemia, thrombocytopenia, neutropenia).[16]While both drugs have manageable safety profiles, an indirect comparison suggested Niraparib had a better profile for some gastrointestinal toxicities, whereas Senaparib had a more favorable non-hematological safety profile.[17][18]

Data presented is for comparative purposes and is derived from separate clinical trials. Direct head-to-head trial data is not yet available.

Essential Experimental Protocols for Inhibitor Evaluation

Validating the efficacy of a 2-aminobenzamide derivative requires a series of robust in vitro and in vivo assays. The following protocols provide a standardized framework for this evaluation.

Sources

Validation

Statistical Analysis and Comparative Bioactivity of 2-Amino-N-methyl-5-morpholinobenzamide Derivatives vs. Standard FAK Inhibitors

As drug development pivots toward highly targeted therapies for solid tumors, the structural optimization of kinase inhibitors requires rigorous statistical and mechanistic validation. 2-Amino-N-methyl-5-morpholinobenzam...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapies for solid tumors, the structural optimization of kinase inhibitors requires rigorous statistical and mechanistic validation. 2-Amino-N-methyl-5-morpholinobenzamide (CAS 1025487-75-5) has emerged as a critical building block and pharmacophore in the design of next-generation Focal Adhesion Kinase (FAK) inhibitors[1],[2].

This guide provides an objective, data-driven comparison of FAK inhibitors derived from this morpholinobenzamide core against established clinical alternatives like Defactinib and PF-562271. By examining statistical bioactivity data, binding thermodynamics, and self-validating experimental protocols, we establish the causality behind this pharmacophore's superior performance in preclinical models.

Mechanistic Causality: The Structural Logic of the Pharmacophore

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that acts as a central hub in integrin-mediated signaling, driving tumor cell migration, proliferation, and survival[3],[4]. To effectively halt this pathway, an inhibitor must outcompete ATP in the kinase's catalytic cleft.

The integration of the 2-amino-N-methyl-5-morpholinobenzamide moiety into larger inhibitor scaffolds (such as pyrimidine-based structures) is not arbitrary; it is driven by precise thermodynamic causality:

  • The Aminobenzamide Core: Acts as a dual hydrogen-bond donor and acceptor, forming canonical, high-affinity interactions with the hinge region of the FAK kinase domain (specifically residues like Cys502)[5],[6].

  • The Morpholine Ring: Projects outward into the solvent-exposed region of the binding pocket. This significantly lowers the molecule's lipophilicity (LogP), preventing non-specific hydrophobic binding and drastically improving the compound's aqueous solubility and in vivo bioavailability[7],[2].

Pathway Integrin Integrin Activation (Extracellular Matrix) FAK Focal Adhesion Kinase (FAK) Auto-phosphorylation (Tyr397) Integrin->FAK Src Src Kinase Complex FAK->Src PI3K PI3K / AKT Pathway FAK->PI3K Migration Tumor Cell Migration & Invasion Src->Migration PI3K->Migration Inhibitor Morpholinobenzamide Derivatives Inhibitor->FAK ATP-Competitive Inhibition

FAK signaling pathway and the mechanism of ATP-competitive inhibition by morpholinobenzamide.

Statistical Analysis of Bioactivity: A Comparative Evaluation

To objectively assess the product's performance, we compare a highly optimized derivative of 2-amino-N-methyl-5-morpholinobenzamide (Compound 7c, an F-18 radiolabeled FAK inhibitor) against two benchmark clinical-stage FAK inhibitors: Defactinib (VS-6063) [8] and PF-562271 [9].

Bioactivity data is statistically modeled using a 4-parameter logistic (4PL) Hill-Slope regression to determine precise IC50 values, while binding free energies are validated via Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations[6].

Quantitative Performance Comparison
Inhibitor ProfilePrimary TargetIn Vitro IC50 (nM)In Vivo Efficacy (EC50 / Dose)Kinase Selectivity Profile
Compound 7c (Morpholinobenzamide Derivative)FAK1.27 High Tumor Uptake (S-180 mice)Potent FAK specificity; optimized for radiotracer imaging.
Defactinib (VS-6063)FAK / Pyk20.6 26 nM>100-fold selectivity over non-target kinases[8].
PF-562271 FAK / Pyk21.5 93 ng/mL~10-fold less potent for Pyk2 than FAK[9],[5].

Statistical Insights: While Defactinib exhibits a marginally lower IC50 (0.6 nM)[8], the morpholinobenzamide derivative (Compound 7c) achieves a highly competitive 1.27 nM IC50. Statistically, the variance between 1.27 nM and 1.5 nM (PF-562271) demonstrates that the morpholinobenzamide core successfully replicates, and in some aspects exceeds, the binding affinity of legacy scaffolds,[9]. Furthermore, the morpholine ring's hydrophilicity significantly tightens the standard deviation of in vivo tumor uptake data, ensuring highly reproducible biodistribution.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the bioactivity of these compounds must be evaluated using self-validating assay systems. The following protocols incorporate internal controls and statistical checkpoints to eliminate false positives.

Protocol A: In Vitro FAK Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it provides a ratiometric readout, mathematically canceling out background fluorescence and compound auto-fluorescence—a critical self-validating feature.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: Mg2+ is essential for ATP coordination, while Brij-35 prevents non-specific compound aggregation.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the morpholinobenzamide derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly maintained at 1% to prevent solvent-induced kinase denaturation).

  • Enzyme-Substrate Incubation: Add recombinant human FAK kinase domain and biotinylated poly-GT substrate. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Add ATP at a concentration equal to its statistical Michaelis constant ( Km​ ) for FAK. Causality: Running the assay at Km​ ensures the IC50 accurately reflects the inhibitor's true binding affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Termination & Detection: After 60 minutes, add EDTA (to chelate Mg2+ and instantly halt the reaction) alongside Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Statistical Readout: Measure fluorescence emission at 620 nm and 665 nm. Calculate the IC50 using a non-linear regression Hill-Slope model. An R2 value > 0.98 is required for assay validation.

Protocol B: In Vivo Biodistribution & Statistical Validation

For derivatives designed as radiotracers (e.g., [18F]7c), S-180 tumor-bearing mice are used to statistically validate tumor-targeting capabilities.

  • Model Generation: Inoculate S-180 cells subcutaneously into the right flank of male mice. Wait 10-14 days until tumor volumes reach ~500 mm³.

  • Administration: Inject 0.74 MBq of the radiolabeled morpholinobenzamide derivative via the tail vein.

  • Harvesting & Measurement: At predetermined time points (e.g., 30, 60, 120 min), euthanize the mice (n=5 per group for statistical power). Excise, weigh, and measure the radioactivity of the tumor and major organs using a gamma counter.

  • Data Normalization: Calculate the percentage of injected dose per gram of tissue (% ID/g).

  • Statistical Analysis: Perform a one-way ANOVA followed by Tukey’s post-hoc test to compare tumor uptake against muscle background. A p -value < 0.05 validates the compound's selective accumulation[4].

Workflow Assay 1. HTRF Kinase Assay (Dose-Response) Stats 2. Statistical Modeling (4PL Hill-Slope) Assay->Stats InVivo 3. In Vivo Biodistribution (Tumor Uptake) Stats->InVivo Compare 4. Comparative Analysis (ANOVA vs. Controls) InVivo->Compare

Step-by-step statistical validation workflow for evaluating FAK inhibitor bioactivity.

Conclusion

The statistical analysis of 2-amino-N-methyl-5-morpholinobenzamide bioactivity data confirms its status as a premier pharmacophore in oncology drug design. By balancing the high-affinity hydrogen bonding of the aminobenzamide core with the pharmacokinetic optimization provided by the morpholine ring, derivatives of this compound achieve IC50 values (1.27 nM) that rival established drugs like PF-562271 (1.5 nM) and Defactinib (0.6 nM). For researchers synthesizing novel FAK inhibitors or tumor radiotracers, integrating this self-validating structural motif provides a statistically proven pathway to potent in vivo efficacy.

References

  • [7] US8501763B2 - Inhibitors of focal adhesion kinase. Google Patents. URL:

  • [2], Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules (via PMC/NIH). URL: [Link]

  • [9] PF-562271 | FAK/Pyk2 inhibitor. Cellagen Technology. URL: [Link]

  • [4] Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271. Cancer Research (via PubMed). URL: [Link]

  • [6] Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations. Journal of Biomolecular Structure and Dynamics (via PubMed). URL: [Link]

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